Me-344
Beschreibung
mTOR1/2 Kinase Inhibitor this compound is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor this compound downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
a synthetic small molecule antineoplastic based on the isoflavan ring structure
Eigenschaften
CAS-Nummer |
1374524-68-1 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1 |
InChI-Schlüssel |
QVCAATSEPLQVBX-FPOVZHCZSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ME-344: A Technical Guide to Its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: ME-344 is a second-generation synthetic isoflavone (B191592) that has demonstrated notable anti-cancer properties in both preclinical and clinical settings.[1] Its mechanism of action is multi-faceted, primarily revolving around the disruption of mitochondrial bioenergetics and the induction of oxidative stress, ultimately leading to cancer cell death.[2] Unlike many conventional chemotherapeutics, this compound's unique targeting of tumor metabolism provides a promising avenue for treating cancers that are resistant to other therapies. This document provides an in-depth technical overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways involved.
Core Mechanism: Disruption of Mitochondrial Bioenergetics
The primary cytotoxic effects of this compound are enacted through the targeting of mitochondrial function.[1][2] Cancer cells, despite often favoring glycolysis, frequently rely on oxidative phosphorylation (OXPHOS) for energy and biosynthetic precursors. This compound exploits this reliance by directly inhibiting key components of the electron transport chain (ETC).
1.1. Inhibition of Electron Transport Chain Complexes Studies have identified mitochondrial OXPHOS Complex I (NADH: ubiquinone oxidoreductase) as a principal molecular target of this compound.[3][4] By inhibiting Complex I, this compound blocks the flow of electrons, which has several immediate consequences:
-
Reduced Oxygen Consumption: Inhibition of the ETC leads to a rapid and pronounced decrease in the cellular oxygen consumption rate (OCR) in sensitive cancer cells.[4][5]
-
Decreased ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of ATP synthase (Complex V), leading to a significant reduction in ATP synthesis.[1][3]
-
Mitochondrial Membrane Destabilization: While some reports suggest this compound induces hyperpolarization of the inner mitochondrial membrane, others note a dissipation of the mitochondrial membrane potential (ΔΨm), which ultimately contributes to the destabilization of OXPHOS supercomplexes.[1][3]
This compound has also been shown to exert a lesser inhibitory effect on Complex III.[3] This dual inhibition further cripples the cell's ability to perform oxidative phosphorylation.
Caption: this compound primarily inhibits Complex I of the ETC.
1.2. Impact on Glycolysis In response to mitochondrial inhibition, some cancer cells attempt to compensate by upregulating glycolysis. This compound has been observed to significantly increase the extracellular acidification rate (ECAR), an indicator of glycolytic flux, particularly in cancer cells that are resistant to the drug's primary effects.[1][5] This suggests that a cell's metabolic phenotype—specifically its glycolytic capacity—can determine its intrinsic sensitivity or resistance to this compound.[4][5]
Core Mechanism: Induction of Oxidative Stress and Disruption of Redox Homeostasis
A critical consequence of inhibiting the ETC is the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][6]
2.1. ROS Generation and Nrf2 Signaling this compound treatment leads to a substantial increase in mitochondrial ROS levels in sensitive cancer cells.[5][7] This surge in oxidative stress activates a cellular defense mechanism orchestrated by the transcription factor Nrf2 (Nuclear erythroid factor 2-like 2).[1][6] Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response genes.[6] However, the overwhelming ROS production induced by this compound often surpasses this protective response, turning it into a futile effort that ultimately contributes to cell death.[6]
2.2. Inhibition and Translocation of Heme Oxygenase 1 (HO-1) A key downstream target in this pathway is Heme Oxygenase 1 (HO-1), an enzyme that plays a critical role in redox homeostasis. This compound has been shown to directly bind to, inhibit, and alter the structure of HO-1.[6][8] Furthermore, it induces the translocation of HO-1 from the endoplasmic reticulum to the mitochondria, but notably, this occurs only in drug-sensitive cells.[6][8] This dual action of generating ROS while simultaneously disabling a key protective enzyme creates a lethal level of oxidative stress.
Caption: this compound disrupts redox balance via ROS and HO-1.
Core Mechanism: Activation of Apoptotic Signaling
The combination of energy depletion and severe oxidative stress triggers downstream signaling cascades that converge on the intrinsic pathway of apoptosis.
-
Mitochondrial ERK Activation: The increase in mitochondrial ROS leads to the phosphorylation and activation of ERK1/2 within the mitochondria.[1]
-
Bax Translocation and MPT: Activated mitochondrial ERK promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane.[1][9] The insertion of Bax, coupled with the loss of ΔΨm, induces mitochondrial permeability transition (MPT), forming pores that release pro-apoptotic factors.[3][9]
-
Release of Pro-Apoptotic Factors: Key molecules such as Endonuclease G (EndoG) are released from the mitochondrial intermembrane space.[1][3] EndoG then translocates to the nucleus, where it cleaves DNA and results in chromatin condensation, a hallmark of apoptosis.[1]
-
AMPK/mTOR Pathway: The reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status. Activated AMPK can subsequently inhibit the mTOR pathway, which may lead to autophagy.[1]
Caption: Downstream apoptotic signaling cascade from this compound.
Ancillary Mechanism: Inhibition of Tubulin Polymerization
In addition to its primary effects on mitochondria, this compound has demonstrated a distinct mechanism of action in acute myeloid leukemia (AML) cells.[7] It was found to inhibit tubulin polymerization by interacting with tubulin near the colchicine-binding site.[7] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent cell death.[1] Importantly, this effect appears to be independent of ROS generation, as antioxidant treatment did not rescue leukemia cells from this compound-induced death.[7] This suggests a dual-targeting capability that could be particularly effective in certain cancer types.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity and Mitochondrial Inhibition
| Parameter | Cell Line(s) | Value | Reference |
| IC₅₀ | Leukemia Panel (7 lines) | 70–260 nM | [1][7] |
| Complex I Activity | Isolated HEK293T Mitochondria | 28.6% of control | [3] |
| Complex III Activity | Isolated HEK293T Mitochondria | 89.2% of control (10.8% inhibition) | [3] |
Table 2: Preclinical In Vivo Efficacy
| Model | Treatment | Endpoint | Result | Reference |
| Leukemia Xenograft | This compound (50-100 mg/kg) | Tumor Growth | Up to 95% reduction vs. control | [7][10] |
Table 3: Clinical Trial Efficacy
| Trial / Cancer Type | Combination Agent | N (evaluable) | Endpoint | Result | Reference |
| Phase 1b / mCRC | Bevacizumab | 20 | 16-week PFS Rate | 25% | [11][12] |
| Phase 1b / mCRC | Bevacizumab | 23 | Median PFS | 1.9 months | [13][14] |
| Phase 1b / mCRC | Bevacizumab | 23 | Median OS | 6.7 months | [13][14] |
| Phase 0/I / Breast | Bevacizumab | 42 | Ki67 Change (Day 28) | -23.4% (vs. +186% for placebo) | [15] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
6.1. Measurement of OCR and ECAR This protocol is based on the use of a Seahorse XF Analyzer to measure mitochondrial respiration and glycolysis.
-
Cell Seeding: Seed cancer cells (e.g., 20,000-40,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: The following day, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and L-glutamine, and incubate in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load this compound into the appropriate injector port of the sensor cartridge. Other ports can be loaded with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) for a full bioenergetic profile.
-
Seahorse Analysis: Place the calibrated sensor cartridge into the cell plate and begin the assay. A typical protocol involves measuring basal OCR and ECAR, followed by the injection of this compound and subsequent measurements to determine its immediate effect.
-
Data Normalization: After the run, normalize the data to cell number, typically determined by a CyQUANT assay or similar cell counting method.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. This compound and Bevacizumab in Previously Treated Metastatic Colorectal Cancer [clin.larvol.com]
- 13. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Phase 0/I Trial of the Mitochondrial Inhibitor this compound or Placebo Added to Bevacizumab in Early HER2-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Me-344: A Technical Guide to its Targeting of Oxidative Phosphorylation Complex I
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Me-344 is a second-generation synthetic isoflavone (B191592) analogue that has demonstrated potent anti-cancer activity by targeting mitochondrial oxidative phosphorylation (OXPHOS). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its direct inhibition of Complex I of the electron transport chain. It consolidates quantitative data from preclinical and clinical studies, details key experimental protocols for its investigation, and provides visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] This inhibition disrupts the flow of electrons, leading to a cascade of downstream events that culminate in cancer cell death.
The key molecular events are:
-
Direct Inhibition of Complex I: this compound directly targets and inhibits the enzymatic activity of Complex I.[1] This leads to a reduction in the oxidation of NADH to NAD+ and a decreased transfer of electrons to ubiquinone.[2]
-
Inhibition of Complex III: In addition to its primary target, this compound also exhibits a lesser inhibitory effect on Complex III (ubiquinol: ferricytochrome-c oxidoreductase).[1]
-
Reduced Oxygen Consumption: The inhibition of electron transport chain complexes leads to a significant decrease in mitochondrial oxygen consumption.[1]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton-pumping activity of Complex I results in the dissipation of the mitochondrial membrane potential.[1]
-
Decreased ATP Production: The collapse of the proton gradient impairs the function of ATP synthase, leading to a significant reduction in cellular ATP levels.[3]
-
Induction of Oxidative Stress: Inhibition of the electron transport chain can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), contributing to cellular damage.[4]
-
Activation of Cell Death Pathways: The culmination of these mitochondrial insults triggers both apoptotic and autophagic cell death pathways.[1][3] This includes the release of pro-apoptotic factors from the mitochondria and the activation of AMPK signaling due to low ATP levels, which in turn inhibits mTOR and induces autophagy.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line/System | Concentration/Dose | Result | Reference |
| Complex I Activity | Isolated HEK293T mitochondria | 5 µg/mL | Reduced to 28.6% of control | [1] |
| Complex III Activity | Isolated HEK293T mitochondria | 5 µg/mL | Inhibited by 10.8% | [1] |
| Maximum ADP-stimulated Respiration (Complex I-linked) | Permeabilized HEK293T cells | 5 µg/mL | Reduced to 70.0% of control | [1] |
| IC50 (Cell Viability) | OCI-AML2, TEX, HL60, K562, KG1a, U937, NB4 (Leukemia cell lines) | 70–260 nM | [5] |
Table 2: Clinical Efficacy of this compound in Combination with Bevacizumab (Phase 1b Study in mCRC)
| Parameter | Value | 95% Confidence Interval | Reference |
| 16-week Progression-Free Survival (PFS) | 30.6% | 12.2-51.3% | [6] |
| Median Progression-Free Survival (PFS) | 1.9 months | 1.6-4.7 months | [6][7] |
| Median Overall Survival (OS) | 6.7 months | 3.4-not reached | [6][7] |
| Stable Disease Rate | 39% | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound targeting mitochondrial Complex I.
Experimental Workflow: Mitochondrial Respiration Assay
Caption: Workflow for assessing this compound's effect on mitochondrial respiration.
Logical Relationship: Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol is adapted from methodologies described for measuring the activity of mitochondrial respiratory chain complexes.
Objective: To measure the enzymatic activity of Complex I in isolated mitochondria following treatment with this compound.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate (B84403) (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA (fatty acid-free)
-
NADH solution (10 mM)
-
Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)
-
Rotenone (Complex I inhibitor) solution (2 mM in ethanol)
-
This compound solution (in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer and 50-100 µg of mitochondrial protein.
-
Incubation with this compound: Add this compound to the desired final concentration. For a control, add an equivalent volume of DMSO. For a negative control for Complex I activity, add rotenone to a final concentration of 2 µM. Incubate for 5 minutes at 30°C.
-
Initiation of Reaction: Add ubiquinone-1 to a final concentration of 100 µM.
-
Measurement: Start the reaction by adding NADH to a final concentration of 100 µM. Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADH oxidation is proportional to Complex I activity.
-
Calculation: Calculate the rate of NADH oxidation (ΔA340/min). The specific activity is expressed as nmol NADH oxidized/min/mg mitochondrial protein. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well. Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blotting for OXPHOS Subunits
Objective: To assess the effect of this compound on the protein levels of specific OXPHOS complex subunits (e.g., NDUFA9 for Complex I and COXIV for Complex IV).
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NDUFA9, anti-COXIV, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a promising anti-cancer agent that targets a fundamental metabolic pathway in cancer cells. Its specific inhibition of mitochondrial Complex I provides a clear mechanism of action, leading to a profound disruption of cellular bioenergetics and the induction of cell death. The quantitative data from both preclinical and clinical studies support its continued investigation as a therapeutic agent, particularly in combination with other anti-cancer drugs. The experimental protocols detailed in this guide provide a framework for researchers to further explore the activity and potential of this compound.
References
- 1. Cell Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Differential requirements for mitochondrial electron transport chain components in the adult murine liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Me-344 in Tubulin Polymerization Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Me-344, a novel isoflavone (B191592) derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action that potently targets both mitochondrial function and microtubule dynamics. This technical guide provides an in-depth analysis of this compound's role as a tubulin polymerization inhibitor. It details the molecular interactions, downstream cellular consequences, and methodologies for evaluating its efficacy. Quantitative data from preclinical studies are presented in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's anti-neoplastic properties.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape. Their pivotal role in mitosis has made them a prime target for the development of anti-cancer therapeutics. Agents that disrupt microtubule dynamics can induce cell cycle arrest, leading to apoptosis. This compound has been identified as a potent inhibitor of tubulin polymerization, contributing significantly to its cytotoxic effects against various cancer cell lines.[1] This guide focuses on the tubulin-targeting mechanism of this compound.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anti-mitotic effects by directly interacting with tubulin, thereby inhibiting its assembly into microtubules.
Binding to the Colchicine (B1669291) Site
Studies have demonstrated that this compound interacts with tubulin at or near the colchicine-binding site on the β-tubulin subunit.[1] This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules, thus leading to the disruption of microtubule formation. This is a distinct mechanism from other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca (B1221190) alkaloids (which bind to a different site).[1]
Downstream Cellular Effects
The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events culminating in apoptosis:
-
Disruption of the Mitotic Spindle: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (nM) |
| OCI-AML2 | 70-260 |
| TEX | 70-260 |
| HL60 | 70-260 |
| K562 | 70-260 |
| KG1a | 70-260 |
| U937 | 70-260 |
| NB4 | 70-260 |
Data sourced from a study where cell viability was measured by MTS assay after 72 hours of treatment.[1]
Table 2: In Vivo Efficacy of this compound in an OCI-AML2 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Reduction (%) |
| This compound | 50 mg/kg | Significant |
| This compound | 75 mg/kg | Significant |
| This compound | 100 mg/kg | Up to 95 |
Mice were treated with intraperitoneal injections every other day. Tumor growth was compared to a vehicle control group.[1] No significant toxicity, as measured by changes in body weight, was observed.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade of this compound leading to apoptosis.
Experimental Workflow for Assessing Tubulin Inhibition
Caption: Key experimental assays for characterizing this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in absorbance due to light scattering by microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
This compound stock solution in DMSO
-
Control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine as an inhibitor)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare tubulin solution at a final concentration of 3 mg/mL in ice-cold GTB.
-
Add GTP to a final concentration of 1 mM.
-
In a pre-warmed 37°C 96-well plate, add varying concentrations of this compound or control compounds. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the tubulin/GTP solution to each well.
-
Immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus this compound concentration.
-
Competitive Colchicine-Binding Assay (Fluorescence-Based)
This assay determines if this compound competes with colchicine for binding to tubulin by measuring the fluorescence of the tubulin-colchicine complex.
-
Materials:
-
Purified tubulin
-
Colchicine
-
This compound stock solution in DMSO
-
Binding Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA)
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 3 µM) in binding buffer.
-
Prepare a solution of colchicine (e.g., 4 µM) in binding buffer.
-
In a microplate, add the tubulin solution.
-
Add varying concentrations of this compound or a known competitor (positive control). Include a vehicle control.
-
Add the colchicine solution to all wells.
-
Incubate at 37°C for 60 minutes.
-
Measure the fluorescence with excitation at approximately 350 nm and emission at approximately 435 nm.
-
-
Data Analysis:
-
Normalize the fluorescence values to the vehicle control.
-
A decrease in fluorescence indicates displacement of colchicine by this compound.
-
Plot the percentage of colchicine binding versus the concentration of this compound to determine the IC50 for binding inhibition.
-
Immunofluorescence Microscopy of Microtubules
This method visualizes the effect of this compound on the microtubule network in cultured cells.
-
Materials:
-
Cancer cell line cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with PBS and fix.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary antibody, followed by washing.
-
Incubate with the secondary antibody, followed by washing.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Observe changes in the microtubule network, such as depolymerization and disruption of the filamentous structure, in this compound-treated cells compared to controls.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a desired time period.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Cell Viability Assay (MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
96-well plate
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
Conclusion
This compound is a potent anti-cancer agent that effectively inhibits tubulin polymerization by binding near the colchicine site, leading to mitotic arrest and apoptosis. This mechanism, coupled with its ability to disrupt mitochondrial function, makes this compound a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to further investigate and understand the role of this compound as a tubulin polymerization inhibitor.
References
How Me-344 induces reactive oxygen species (ROS)
An In-depth Technical Guide to Me-344-Induced Reactive Oxygen Species (ROS) Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which the novel isoflavone (B191592) derivative this compound induces reactive oxygen species (ROS), a key process in its anti-cancer activity. The document details the core molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows.
This compound is a second-generation isoflavone that demonstrates significant cytotoxic properties against cancer cells, which are largely mediated by the induction of oxidative stress.[1] The primary mechanism involves a multi-faceted attack on mitochondrial function and cellular redox homeostasis, leading to a substantial increase in intracellular ROS levels.[2][3]
Direct Inhibition of the Mitochondrial Electron Transport Chain
The mitochondrion is the central target of this compound.[1][2] The compound directly inhibits the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH: ubiquinone oxidoreductase) and, to a lesser degree, Complex III (ubiquinol: ferricytochrome-c oxidoreductase).[2][4][5] This inhibition disrupts the normal flow of electrons, leading to a reduction in oxygen consumption rates (OCR) and a decrease in ATP production.[3][4] The impairment of the ETC is a primary source of the oxidative stress generated by this compound, causing electrons to leak and prematurely react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻).[2][4] These superoxide radicals are then converted into other ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2][6]
Targeting Heme Oxygenase 1 (HO-1)
A key aspect of this compound's mechanism, particularly in drug-sensitive cancer cells, is its interaction with Heme Oxygenase 1 (HO-1), an enzyme critical for maintaining redox homeostasis.[1][7] this compound directly binds to and inhibits HO-1.[1][8] Furthermore, it promotes the translocation of HO-1 from the endoplasmic reticulum to the mitochondria.[1][7] This inhibition and subcellular relocalization of HO-1 disrupts the cell's antioxidant capabilities, contributing significantly to the accumulation of ROS and overall interference with tumor cell redox balance.[1][7] This effect is notably less pronounced in drug-resistant or normal cells, which often have lower basal levels of HO-1, providing a potential therapeutic window.[1]
Downstream Signaling Cascades
The accumulation of mitochondrial ROS triggers several downstream signaling pathways that culminate in apoptosis.
-
ERK Activation: Increased mitochondrial ROS leads to the activation and phosphorylation of mitochondrial ERK1/2.[2][4] This is a critical step, as pretreatment with superoxide dismutase mimetics can diminish this activation.[2]
-
Bax Translocation and Apoptosis: Activated mitochondrial ERK promotes the translocation of the pro-apoptotic protein Bax to the outer mitochondrial membrane.[2][4] This leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of mitochondrial proteins, including the nuclease EndoG, which translocates to the nucleus to cleave DNA and induce chromatin condensation, ultimately leading to caspase-independent cell death.[2][4]
-
Nrf2 Signaling: The ROS generated by this compound also stimulates a response from the master regulator of antioxidant responses, the Nrf2 transcription factor.[1][2] While this is typically a survival response, the overwhelming oxidative stress induced by this compound in sensitive cells renders this response futile.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound, highlighting its effects on ROS production, cell viability, and mitochondrial function.
Table 1: Induction of Intracellular ROS by this compound
| Cell Line | Type | Fold Increase in ROS (vs. Control) | Reference |
|---|---|---|---|
| H460 | Drug-Sensitive Lung Cancer | 4.3 | [1] |
| SHP-77 | Drug-Sensitive Lung Cancer | 3.4 | [1] |
| H596 | Drug-Resistant Lung Cancer | 2.2 | [1] |
| SW900 | Drug-Resistant Lung Cancer | 1.3 | [1] |
| Normal Fibroblasts | Non-Cancerous | 1.1 | [1] |
Data obtained by treating cells with their respective IC50 concentrations of this compound for 24 hours and measuring ROS levels using the CM-H2DCFDA fluorescent indicator with flow cytometry.[1][9]
Table 2: Inhibition of Mitochondrial Respiration and Complex Activity by this compound
| Cell Type / Parameter | Treatment | % Inhibition (vs. Control) | Reference |
|---|---|---|---|
| HEK293T Cells | This compound (20 µg/mL) | ~33.3% | [5] |
| HeLa Cells | This compound (20 µg/mL) | ~26.4% | [5] |
| Mitochondrial Complex I | This compound | Significant Inhibition | [4][5] |
| Mitochondrial Complex III | This compound | ~10.8% | [5] |
Data reflects the reduction in mitochondrial oxygen consumption or specific enzyme activity following treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced ROS.
Measurement of Intracellular ROS using CM-H₂DCFDA and Flow Cytometry
This protocol is adapted from methodologies used to quantify this compound-induced ROS.[1][9]
Objective: To quantify the overall intracellular ROS levels in cells following treatment with this compound.
Materials:
-
Cells of interest (e.g., H460, H596)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
CM-H₂DCFDA fluorescent probe (e.g., from Invitrogen)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Culture overnight to allow for attachment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., IC50 values) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Staining:
-
After treatment, harvest the cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS containing 5 µM CM-H₂DCFDA.
-
Incubate the cells at 37°C for 30-45 minutes, protected from light. The probe is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS.
-
-
Washing: After incubation, wash the cells once with warm PBS to remove excess probe.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells immediately using a flow cytometer. Excite the probe at 488 nm and detect emission in the green fluorescence channel (typically ~525 nm).
-
Record the mean fluorescence intensity for at least 10,000 events per sample.
-
-
Data Analysis: Calculate the fold increase in ROS by normalizing the mean fluorescence intensity of this compound-treated samples to that of the vehicle-treated control samples.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of mitochondrial respiration inhibition by this compound.
Objective: To determine the effect of this compound on mitochondrial respiration by measuring the rate of oxygen consumption.
Materials:
-
Cells of interest
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for at least 30 minutes to allow temperature and pH to equilibrate.
-
-
Instrument Setup:
-
Hydrate the sensor cartridge in Seahorse XF Calibrant overnight.
-
Load the desired concentration of this compound into the appropriate injector port of the sensor cartridge.
-
-
Measurement:
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR for several cycles.
-
Inject this compound into the wells and immediately begin measuring the post-injection OCR.
-
Continue measurements to observe the kinetics of inhibition.
-
-
Data Analysis: The instrument software will calculate OCR in pmol/min. Normalize the data to cell number or protein concentration. Compare the OCR before and after this compound injection to quantify the degree of inhibition.
Visualizations: Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the core mechanisms and experimental procedures.
Caption: Signaling pathway of this compound-induced ROS and apoptosis.
References
- 1. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Impact of Me-344 on ATP Production in Tumor Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Me-344 is a novel isoflavone (B191592) derivative that has demonstrated potent anti-tumor activity in preclinical and clinical studies. Its primary mechanism of action involves the targeted disruption of mitochondrial bioenergetics in cancer cells, leading to a significant reduction in adenosine (B11128) triphosphate (ATP) production and the induction of apoptotic cell death. This technical guide provides an in-depth analysis of this compound's impact on ATP synthesis, detailing its molecular targets, the downstream signaling consequences, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Targeting Mitochondrial Complex I
This compound exerts its cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] This inhibition disrupts the flow of electrons, leading to a cascade of events that cripple the cell's primary energy-generating pathway. The consequences of Complex I inhibition by this compound include a substantial decrease in oxygen consumption rates (OCR) in sensitive cancer cell lines.[3][4][5]
In addition to its primary effect on Complex I, some studies have indicated that this compound may also partially inhibit Complex III of the ETC.[1] This dual-inhibitory action further exacerbates the disruption of the mitochondrial respiratory chain.
Quantitative Impact on Mitochondrial Function
The inhibitory effects of this compound on mitochondrial respiration and ATP production have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
| Cell Line | This compound Concentration | Parameter Measured | Percentage of Control | Reference |
| HEK293T | Not Specified | Complex I Activity | 28.6% | [1] |
| HEK293T | Not Specified | ADP-Stimulated Respiration (Complex I Substrates) | 70.0% | [1] |
| 143B Osteosarcoma | 20 µg/mL | Mitochondrial Respiration | ~65-75% | [1] |
| HeLa | 20 µg/mL | Mitochondrial Respiration | ~73.6% | [1] |
| HEK293T | 20 µg/mL | Mitochondrial Respiration | ~66.7% | [1] |
Table 1: Effect of this compound on Mitochondrial Respiration and Complex I Activity.
| Cell Line Type | This compound Effect | Parameter | Observation | Reference |
| Sensitive Lung Cancer | Dose-dependent | ATP Levels | Reduced | [3] |
| Sensitive Lung Cancer | Dose-dependent | ATP/ADP Ratio | Reduced | [3] |
| Resistant Lung Cancer | Dose-dependent | Oxygen Consumption Rate | Significantly less inhibition compared to sensitive cells | [4][5] |
| Sensitive Lung Cancer | Dose-dependent | Oxygen Consumption Rate | Pronounced inhibition | [4][5] |
Table 2: Differential Effects of this compound on Sensitive vs. Resistant Cancer Cell Lines.
Downstream Signaling Consequences of ATP Depletion
The this compound-induced decline in intracellular ATP triggers a cascade of signaling events that ultimately lead to tumor cell death.
Increased Reactive Oxygen Species (ROS) Production
Inhibition of the ETC by this compound leads to an increase in the production of mitochondrial reactive oxygen species (ROS).[3][6][7] This elevation in ROS contributes to oxidative stress and activates downstream signaling pathways involved in apoptosis.
Activation of AMPK and Inhibition of mTOR
The decrease in the cellular ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[1][3]
Induction of Apoptosis
This compound promotes apoptosis through multiple mechanisms:
-
ERK Activation and Bax Translocation: Increased mitochondrial ROS can lead to the activation of mitochondrial ERK1/2.[3] Activated ERK can then promote the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the loss of mitochondrial membrane potential.[1][3]
-
Endonuclease G (EndoG) Release: The disruption of the mitochondrial membrane potential can cause the release of pro-apoptotic factors, such as EndoG, from the mitochondrial intermembrane space.[3] EndoG then translocates to the nucleus, where it contributes to DNA fragmentation and chromatin condensation.[3]
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the impact of this compound on tumor cell metabolism.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Extracellular Flux Analyzer is a standard instrument for measuring real-time OCR in live cells.
-
Cell Seeding: Cancer cells are seeded in Seahorse XF cell culture microplates at an optimized density to ensure a confluent monolayer on the day of the assay.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a low-buffered DMEM assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Drug Injection: Baseline OCR is measured before the sequential injection of this compound, followed by mitochondrial stressors such as oligomycin (B223565) (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).
-
Data Analysis: The Seahorse software calculates key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
ATP Level Measurement
Intracellular ATP levels are typically quantified using a luciferin (B1168401)/luciferase-based bioluminescence assay.
-
Cell Lysis: Tumor cells are treated with this compound for the desired time and concentration. Following treatment, the cells are lysed to release their intracellular contents, including ATP.
-
Assay Reaction: The cell lysate is mixed with a reagent containing luciferin and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light.
-
Luminescence Detection: The luminescence signal is measured using a luminometer.
-
Quantification: The amount of light produced is directly proportional to the ATP concentration in the sample. A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the cell lysates.
Additional Mechanisms of Action
While mitochondrial inhibition is the primary mechanism, this compound has been reported to have other anti-cancer activities.
-
Inhibition of Tubulin Polymerization: In some cancer cell lines, such as acute myeloid leukemia, this compound has been shown to inhibit tubulin polymerization by interacting near the colchicine-binding site.[6] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.
-
Modulation of Heme Oxygenase-1 (HO-1): this compound can bind to and alter the structure of HO-1, leading to its translocation from the endoplasmic reticulum to the mitochondria in drug-sensitive cells.[7][8][9] This may further contribute to the disruption of mitochondrial function and redox homeostasis.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability of many cancer cells: their reliance on mitochondrial oxidative phosphorylation for energy production. By inhibiting Complex I of the electron transport chain, this compound effectively depletes intracellular ATP, increases oxidative stress, and activates multiple signaling pathways that converge on apoptosis. The differential sensitivity observed between tumor cells and normal cells, as well as between different cancer subtypes, underscores the importance of further research into the predictive biomarkers of this compound efficacy. The in-depth understanding of its mechanism of action provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Investigating the Preclinical Anti-Leukemic Properties of Me-344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the anti-leukemic properties of Me-344, a novel second-generation isoflavone (B191592). This compound has demonstrated potent cytotoxic activity against various leukemia models through a multi-faceted mechanism of action. This document synthesizes key findings on its in vitro and in vivo efficacy, molecular mechanisms, and synergistic potential, presenting the information in a structured format for research and development professionals.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples, while largely sparing normal hematopoietic cells.[1][2][3]
Data Presentation: IC50 Values in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound across various leukemia cell lines, with values consistently in the nanomolar range.[1][3][4][5][6][7]
| Cell Line | Leukemia Type | IC50 Range (nM) | Reference |
| OCI-AML2 | AML | 70 - 260 | [1],[4] |
| TEX | AML | 70 - 260 | [4] |
| HL-60 | AML | 70 - 260 | [1],[4] |
| K562 | CML | 70 - 260 | [4] |
| KG1a | AML | 70 - 260 | [4] |
| U937 | AML | 70 - 260 | [4] |
| NB4 | APL | 70 - 260 | [4] |
| MV4-11 | AML | 75 - 100 | [8] |
CML: Chronic Myeloid Leukemia; APL: Acute Promyelocytic Leukemia
In Vivo Efficacy in Xenograft Models
In vivo studies using leukemia xenograft models have confirmed the significant anti-tumor activity of this compound.[1][4]
Data Presentation: Tumor Growth Inhibition
Treatment with this compound led to a substantial, dose-dependent reduction in tumor growth in AML xenograft models without evidence of toxicity.[1][3][5]
| Animal Model | Cell Line | Treatment Doses (mg/kg) | Route | Schedule | Tumor Growth Reduction | Reference |
| SCID Mice | OCI-AML2 | 50, 75, 100 | i.p. | Every other day | Up to 95% | [1],[5],[3] |
| NSGS Mice | MV4-11 | 200 | i.v. | Not Specified | Significant reduction | [8] |
i.p.: Intraperitoneal; i.v.: Intravenous
Experimental Workflow: Leukemia Xenograft Study
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound.
Mechanism of Action
Preclinical studies reveal that this compound exerts its anti-leukemic effects through a dual mechanism, targeting both mitochondrial function and cytoskeletal integrity.[1][3]
Mitochondrial Targeting and OXPHOS Inhibition
This compound is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), primarily by targeting Complex I of the electron transport chain.[4][7] This disruption leads to reduced ATP generation, an increase in mitochondrial reactive oxygen species (ROS), and activation of downstream cell death signaling.[1][4] However, studies have shown that antioxidant treatment does not fully rescue cells from this compound-induced death, indicating that ROS generation is not the sole mechanism of cytotoxicity and that other targets are involved.[1][3][5][6]
References
- 1. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing anti-AML activity of venetoclax by isoflavone this compound through suppression of OXPHOS and/or purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Me-344: A Deep Dive into its Influence on the ERK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Me-344, a novel synthetic isoflavone (B191592), has emerged as a promising anti-cancer agent with a unique mechanism of action that converges on the mitochondria and culminates in the modulation of the ERK signaling pathway. This technical guide provides a comprehensive overview of this compound, detailing its effects on cancer cells, its mechanism of action, and its clinical evaluation. Particular focus is placed on its intricate relationship with the ERK signaling cascade, a pivotal pathway in cancer cell proliferation and survival. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.
Introduction to this compound
This compound is a second-generation isoflavone derivative that has demonstrated significant cytotoxic effects against a broad spectrum of cancer cells.[1] Its primary mechanism of action involves the disruption of mitochondrial bioenergetics, leading to a cascade of events that ultimately result in apoptotic cell death.[1] A key feature of this compound's activity is its ability to induce the production of mitochondrial reactive oxygen species (ROS), which act as critical signaling molecules to activate the ERK pathway.
The ERK Signaling Pathway: A Brief Overview
The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. It is a component of the mitogen-activated protein kinase (MAPK) pathway. The canonical ERK pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of RAS, RAF, MEK, and finally ERK1/2. Once activated via phosphorylation, ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors, driving the expression of genes involved in cell cycle progression and survival. Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
This compound's Mechanism of Action: A Focus on ERK Signaling
This compound exerts its anti-cancer effects through a multi-faceted mechanism that directly impacts mitochondrial function and subsequently co-opts the ERK signaling pathway to induce apoptosis.
Inhibition of Mitochondrial Respiration and ROS Production
This compound targets the mitochondrial electron transport chain, specifically inhibiting Complex I and to a lesser extent, Complex III.[2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and a significant increase in the generation of mitochondrial ROS, particularly superoxide.[2][3]
ROS-Mediated Activation of Mitochondrial ERK
The surge in mitochondrial ROS acts as a critical signaling event, leading to the activation of a subpopulation of ERK1/2 localized to the mitochondria.[1][3] This is a key distinction from the canonical growth factor-driven activation of ERK in the cytoplasm and nucleus. Pre-treatment of cancer cells with antioxidants has been shown to diminish the this compound-induced activation of ERK1/2, confirming the essential role of ROS in this process.[1]
ERK-Mediated Apoptosis
Once activated in the mitochondria, ERK1/2 participates in the initiation of the apoptotic cascade. A primary mechanism is the upregulation and mitochondrial translocation of the pro-apoptotic protein Bax.[1] Activated ERK can phosphorylate Bcl-2, an anti-apoptotic protein, leading to the release and activation of Bax. Bax then oligomerizes in the outer mitochondrial membrane, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and EndoG nuclease, ultimately culminating in caspase activation and cell death.[1] The pro-apoptotic effects of this compound on Bax translocation can be reversed by treatment with an ERK inhibitor, such as U0126, highlighting the critical role of ERK signaling in this process.[1]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the cytotoxic and clinical activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-AML2 | Acute Myeloid Leukemia | 70 - 260 |
| TEX | Leukemia | 70 - 260 |
| HL-60 | Acute Promyelocytic Leukemia | 70 - 260 |
| K562 | Chronic Myelogenous Leukemia | 70 - 260 |
| KG1a | Acute Myeloid Leukemia | 70 - 260 |
| U937 | Histiocytic Lymphoma | 70 - 260 |
| NB4 | Acute Promyelocytic Leukemia | 70 - 260 |
Data compiled from a study on the anti-leukemic properties of this compound, which reported a general IC50 range for the tested cell lines.[3]
Table 2: Clinical Efficacy of this compound in Combination with Bevacizumab in Metastatic Colorectal Cancer (NCT05824559)
| Parameter | Value |
| Median Progression-Free Survival (PFS) | 1.9 months |
| 4-Month PFS Rate | 31.2% |
| Median Overall Survival (OS) | 6.7 months |
| Stable Disease | 45% of patients |
Data from a Phase 1b clinical trial in patients with refractory metastatic colorectal cancer.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to elucidate the mechanism of this compound.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Detection of Mitochondrial ROS
This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, to measure ROS production after this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells in a suitable format for flow cytometry or fluorescence microscopy.
-
Treat cells with this compound or a vehicle control. A positive control, such as Antimycin A, can also be included.
2. Staining with MitoSOX Red:
-
Prepare a working solution of MitoSOX Red (typically 2-5 µM) in warm HBSS or serum-free media.
-
Remove the treatment media from the cells and wash with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
3. Washing and Analysis:
-
Remove the MitoSOX Red solution and wash the cells gently with warm PBS.
-
For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence in the appropriate channel (e.g., PE).
-
For fluorescence microscopy, mount the cells and visualize the fluorescence.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathway of this compound-induced apoptosis via mitochondrial ROS and ERK activation.
Caption: A logical workflow for the investigation of this compound's anti-cancer effects.
Conclusion
This compound represents a novel class of anti-cancer agents that exploit the unique metabolic vulnerabilities of cancer cells. Its ability to induce mitochondrial ROS and subsequently activate the pro-apoptotic arm of the ERK signaling pathway provides a compelling mechanism for its observed cytotoxicity. The preclinical and early clinical data are encouraging, suggesting that this compound, potentially in combination with other therapies, warrants further investigation as a valuable addition to the oncology drug pipeline. This technical guide provides a foundational understanding of this compound's interaction with the ERK pathway, offering a springboard for future research and development efforts in this promising area of cancer therapeutics.
References
An In-depth Technical Guide to Me-344: A Novel Mitochondrial Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Me-344 is a second-generation synthetic isoflavone (B191592) derivative that has emerged as a promising anti-cancer agent with a distinct mechanism of action targeting mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical and clinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel mitochondrial inhibitor. This document details its primary mechanism as an inhibitor of Complex I of the mitochondrial electron transport chain, leading to the disruption of cellular energy metabolism and the induction of apoptotic signaling pathways. Quantitative data on its efficacy, pharmacokinetic properties, and detailed protocols for key experimental assays are presented to facilitate further investigation into this compound.
Chemical Structure and Properties
This compound is a synthetic isoflavone, a class of naturally occurring compounds known for their diverse biological activities.[1] It is structurally related to phenoxodiol (B1683885) and is the active demethylated metabolite of NV-128.[2]
Chemical Name: 4-(8-Methyl-3-(4-hydroxyphenyl)-7-hydroxy-chroman-4-yl)phenol
Molecular Formula: C₂₂H₂₀O₄
Molecular Weight: 348.39 g/mol
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₄ | - |
| Molecular Weight | 348.39 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO and ethanol | - |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[3][4] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of downstream cellular events that culminate in cancer cell death.
Inhibition of Mitochondrial Respiration
By targeting Complex I, this compound directly impedes the transfer of electrons, resulting in a rapid and pronounced inhibition of the mitochondrial oxygen consumption rate (OCR) in sensitive cancer cells.[3][4] This disruption of the electron transport chain leads to a significant decrease in ATP production, depriving the cancer cells of their primary energy source.[1]
Downstream Signaling Pathways
The inhibition of mitochondrial respiration by this compound triggers several key signaling pathways:
-
Activation of AMPK and Inhibition of mTOR: The reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key driver of cell growth and proliferation.[1]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain results in the increased production of mitochondrial reactive oxygen species (ROS).[2] Elevated ROS levels contribute to oxidative stress and can induce damage to cellular components, further promoting cell death.
-
Induction of Apoptosis: this compound induces apoptosis through the activation of the intrinsic pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1]
-
Inhibition of Tubulin Polymerization: In addition to its effects on mitochondria, this compound has also been shown to inhibit tubulin polymerization, suggesting a multi-faceted mechanism of action, particularly in leukemia.[2]
Preclinical Efficacy
This compound has demonstrated potent anti-cancer activity in a range of preclinical models, including both hematological malignancies and solid tumors.
In Vitro Cytotoxicity
This compound exhibits cytotoxic effects against various cancer cell lines with IC₅₀ values typically in the nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| OCI-AML2 | Acute Myeloid Leukemia | 70 - 260 | [1][2] |
| TEX | Acute Myeloid Leukemia | 70 - 260 | [1] |
| HL-60 | Acute Myeloid Leukemia | 70 - 260 | [1] |
| K562 | Chronic Myeloid Leukemia | 70 - 260 | [1] |
| KG1a | Acute Myeloid Leukemia | 70 - 260 | [1] |
| U937 | Histiocytic Lymphoma | 70 - 260 | [1] |
| NB4 | Acute Promyelocytic Leukemia | 70 - 260 | [1] |
| H460 | Non-Small Cell Lung Cancer | Sensitive (IC₅₀ not specified) | [5] |
| SHP-77 | Small Cell Lung Cancer | Sensitive (IC₅₀ not specified) | [5] |
| H596 | Non-Small Cell Lung Cancer | Resistant (IC₅₀ not specified) | [5] |
| SW900 | Non-Small Cell Lung Cancer | Resistant (IC₅₀ not specified) | [5] |
In Vivo Efficacy
In vivo studies have corroborated the anti-tumor activity of this compound.
| Cancer Model | Key Findings | Source |
| OCI-AML2 Xenograft | Reduced tumor growth by up to 95% compared to control with no evidence of toxicity. | [1][2] |
| MDAY-D2 Leukemia Xenograft | Significantly reduced tumor growth. | [1] |
| Spontaneous Breast Tumor Model | Enhanced sensitivity to this compound after treatment with a tyrosine kinase inhibitor (nintedanib). | [3] |
| Recurrent Epithelial Ovarian Cancer Model | Decreased tumor burden and delayed recurrence. | [6] |
Pharmacokinetics and Clinical Development
This compound has been evaluated in Phase I clinical trials, providing initial insights into its pharmacokinetic profile and safety in humans.
Pharmacokinetic Parameters (Phase 1 Study)
| Parameter | Value | Conditions | Source |
| Maximum Tolerated Dose (MTD) | 10 mg/kg weekly | Refractory solid tumors | [2] |
| Cₘₐₓ (at MTD) | 25.8 µg/mL | - | - |
| AUC₀-inf (at MTD) | 25.9 hr*µg/mL | - | - |
| Dose-Limiting Toxicity | Grade 3 neuropathy | At doses of 15 mg/kg and 20 mg/kg | - |
Clinical Trials
This compound has been investigated in patients with refractory solid tumors, both as a single agent and in combination therapies.[1] A Phase 1b study is currently evaluating this compound in combination with bevacizumab for previously treated metastatic colorectal cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from standard methods for assessing mitochondrial respiration using extracellular flux analyzers.
Objective: To measure the effect of this compound on the oxygen consumption rate of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Extracellular flux analyzer (e.g., Seahorse XFe96 or XFp Analyzer)
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Assay Preparation:
-
Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium.
-
Add fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Assay Execution:
-
Calibrate the extracellular flux analyzer with the hydrated sensor cartridge.
-
Replace the calibrant with the cell plate.
-
Run the assay protocol, which involves cycles of mixing, waiting, and measuring the oxygen concentration in the transient microchamber.
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the OCR profiles of cells treated with this compound to untreated controls.
Western Blot Analysis of AMPK and mTOR Signaling
This protocol outlines the steps for detecting changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways following this compound treatment.
Objective: To assess the activation of AMPK and inhibition of mTOR signaling by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.
Bax Translocation Assay
This protocol describes a method to visualize the translocation of Bax from the cytosol to the mitochondria upon this compound treatment.
Objective: To determine if this compound induces the translocation of Bax to the mitochondria.
Materials:
-
Cancer cells expressing a fluorescently tagged Bax (e.g., GFP-Bax)
-
Mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos)
-
This compound
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection: Culture cells and transfect them with a plasmid encoding a fluorescently tagged Bax protein, if not endogenously expressed at sufficient levels for visualization.
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific dye according to the manufacturer's instructions.
-
Drug Treatment: Treat the cells with this compound for the desired time points.
-
Live-Cell Imaging:
-
Mount the cells on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Acquire images of both the fluorescently tagged Bax and the mitochondrial stain over time.
-
-
Image Analysis: Analyze the images to assess the co-localization of the Bax signal with the mitochondrial signal. An increase in co-localization in this compound-treated cells compared to controls indicates Bax translocation.
Conclusion
This compound is a novel anti-cancer agent with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. Its ability to disrupt cellular energy metabolism and activate apoptotic pathways provides a strong rationale for its continued development as a cancer therapeutic. The preclinical data demonstrate its potent and selective activity against various cancer types, and early clinical trials have shown a manageable safety profile. The experimental protocols provided in this guide offer a framework for further research into the biological effects of this compound and other mitochondrial-targeted agents. Further investigation into its efficacy in a broader range of solid tumors and in combination with other anti-cancer therapies is warranted.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEI Pharma's Mitochondrial Inhibitor this compound Shows Preliminary Evidence of Single-Agent Activity in First-in-Human Clinical Study [prnewswire.com]
Methodological & Application
Application Notes and Protocols: Determining the IC50 Value of Me-344 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Me-344, a novel isoflavone (B191592) derivative, in various leukemia cell lines. The protocols and data presented are intended to assist researchers in evaluating the anti-leukemic properties of this compound.
Introduction to this compound
This compound is a potent anti-cancer agent that has demonstrated preclinical and clinical efficacy in solid tumors and has been investigated for its therapeutic potential in hematological malignancies.[1][2][3][4] It is the active demethylated metabolite of NV-128 and is known to be more cytotoxic to cancer cells.[1] The mechanism of action of this compound in leukemia involves targeting tubulin polymerization and inducing mitochondrial dysfunction.[1][2][3][4] Specifically, it interacts with tubulin near the colchicine-binding site, leading to inhibition of microtubule dynamics and subsequent G2/M cell cycle arrest.[5] Additionally, this compound has been shown to increase the generation of mitochondrial reactive oxygen species (ROS), interfere with mitochondrial oxidative phosphorylation, and reduce ATP production, ultimately triggering apoptotic cell death.[1][5]
Data Presentation: IC50 Values of this compound in Leukemia Cell Lines
This compound has been shown to be cytotoxic to a panel of leukemia cell lines, with IC50 values generally falling within the nanomolar range. The following table summarizes the reported IC50 values for this compound in various leukemia cell lines.
| Cell Line | Cancer Type | IC50 Range (nM) |
| OCI-AML2 | Acute Myeloid Leukemia | 70 - 260 |
| TEX | Leukemia | 70 - 260 |
| HL-60 | Acute Promyelocytic Leukemia | 70 - 260 |
| K562 | Chronic Myelogenous Leukemia | 70 - 260 |
| KG1a | Acute Myeloid Leukemia | 70 - 260 |
| U937 | Histiocytic Lymphoma | 70 - 260 |
| NB4 | Acute Promyelocytic Leukemia | 70 - 260 |
Note: The specific IC50 values for each cell line are reported to be within the 70–260 nM range.[1][2][3][4][5] For precise IC50 determination in a specific experimental setting, it is recommended to perform the assays as described in the protocols below.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in leukemia cell lines using common cell viability assays.
Cell Viability and IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Leukemia cell lines (e.g., OCI-AML2, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture leukemia cells in suspension to logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability and IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
-
Assay Procedure:
-
After the 72-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure the luminescence of each well using a luminometer.[9]
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Signaling Pathways of this compound in Leukemia Cells
Caption: Signaling pathways affected by this compound in leukemia cells.
References
- 1. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Me-344 in a Subcutaneous OCI-AML2 Xenograft Model in SCID Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-344 is a second-generation isoflavone (B191592) derivative that has demonstrated potent anti-cancer activity in preclinical studies.[1][2] It functions as a mitochondrial inhibitor, disrupting cellular energy production and inducing cell death in various cancer cell lines.[1][3] This document provides detailed application notes and protocols for utilizing a subcutaneous xenograft model with the OCI-AML2 acute myeloid leukemia (AML) cell line in Severe Combined Immunodeficient (SCID) mice to evaluate the in vivo efficacy of this compound.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound against various leukemia cell lines and the in vivo efficacy of this compound in the OCI-AML2 subcutaneous xenograft model.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (nM) |
| OCI-AML2 | 70-260 |
| TEX | 70-260 |
| HL-60 | 70-260 |
| K562 | 70-260 |
| KG1a | 70-260 |
| U937 | 70-260 |
| NB4 | 70-260 |
Data sourced from studies on the cytotoxic effects of this compound on a panel of leukemic cell lines.[1]
Table 2: In Vivo Efficacy of this compound in OCI-AML2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Growth Reduction vs. Control |
| Vehicle Control | - | i.p., every other day | - |
| This compound | 50 | i.p., every other day | Significant |
| This compound | 75 | i.p., every other day | Significant |
| This compound | 100 | i.p., every other day | Up to 95% |
Data from an in vivo study where tumor-bearing SCID mice were treated with this compound.[1][4] A significant decrease in tumor weight was observed at 100 mg/kg compared to 50 mg/kg.[1] No significant changes in body weight were observed, indicating good tolerability at the tested doses.[1]
Experimental Protocols
Cell Culture and Preparation
Materials:
-
OCI-AML2 human leukemia cell line
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture OCI-AML2 cells in IMDM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of inoculation, harvest cells that are 70-80% confluent.[5]
-
Wash the cells once with sterile PBS.
-
Detach the cells using a minimal amount of Trypsin-EDTA and then neutralize with complete medium.[5]
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.[6]
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >90%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS or serum-free medium for injection.[1][4]
Subcutaneous Xenograft Establishment in SCID Mice
Materials:
-
OCI-AML2 cell suspension (1 x 10^7 cells/mL)
-
1 mL sterile syringes with 27- or 30-gauge needles[5]
-
Ethanol (B145695) and/or iodine solution for sterilization
-
(Optional) Matrigel
Protocol:
-
Allow SCID mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice according to approved institutional protocols.
-
Prepare the injection site on the flank of each mouse by sterilizing the skin with ethanol or iodine solution.[5]
-
(Optional) For difficult-to-engraft cells, the cell suspension can be mixed 1:1 with Matrigel on ice prior to injection.[6]
-
Gently mix the OCI-AML2 cell suspension to ensure homogeneity.
-
Draw 100 µL of the cell suspension (containing 1 x 10^6 cells) into a 1 mL syringe.[1][4]
-
Subcutaneously inject the 100 µL of cell suspension into the prepared flank of each mouse.
-
Monitor the mice regularly for tumor development. Tumors should be palpable within 1-3 weeks.[5]
In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing SCID mice (with palpable tumors)
-
This compound compound
-
Vehicle control solution (e.g., DMSO, corn oil)[7]
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Scale for body weight measurement
Protocol:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8 per group).[1][4]
-
Prepare the this compound treatment solutions at concentrations of 50, 75, and 100 mg/kg in a suitable vehicle.[1]
-
Administer the appropriate dose of this compound or vehicle control to each mouse via intraperitoneal (i.p.) injection every other day.[1][4]
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[5]
-
Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.[1]
-
Continue the treatment for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for weight measurement and further analysis.
Visualizations
Signaling Pathway of this compound Action
References
- 1. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth and metastasis of lung adenocarcinoma is potentiated by BMP4-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. refine.bio [refine.bio]
Application Notes and Protocols: Me-344 in Combination with Bevacizumab for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic colorectal cancer (mCRC) remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. One promising approach involves the combination of agents targeting distinct cancer cell vulnerabilities. This document provides detailed application notes and protocols for the preclinical and clinical investigation of Me-344, a novel mitochondrial inhibitor, in combination with bevacizumab, a well-established anti-angiogenic agent, for the treatment of colorectal cancer.
This compound targets the oxidative phosphorylation (OXPHOS) pathway within mitochondria, a crucial hub for cellular energy production.[1][2] By inhibiting OXPHOS, this compound disrupts the energy supply of cancer cells, leading to cell death.[1][3] Bevacizumab, a monoclonal antibody against vascular endothelial growth factor (VEGF), inhibits angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[4]
The scientific rationale for combining these two agents is rooted in the concept of "metabolic synthetic lethality".[5][6] Anti-angiogenic therapies like bevacizumab can induce a metabolic shift in tumor cells, forcing them to become more reliant on mitochondrial respiration for energy.[1][5] This increased dependence on OXPHOS makes the cancer cells more susceptible to the cytotoxic effects of a mitochondrial inhibitor like this compound.[1][6]
These notes provide a summary of the available data and detailed protocols to facilitate further research into this promising combination therapy.
Data Presentation
Preclinical Efficacy
While specific preclinical data on the direct combination of this compound and bevacizumab in colorectal cancer models is limited in the public domain, a study combining this compound with regorafenib (B1684635), another anti-angiogenic multikinase inhibitor, in a CT26 colon carcinoma syngeneic murine model demonstrated significant anti-tumor activity.[7][8]
| Preclinical Model | Treatment Groups | Key Findings | Reference |
| CT26 Colon Carcinoma (Syngeneic Murine Model) | - Vehicle Control- this compound alone- Regorafenib alone- this compound + Regorafenib | Significantly reduced tumor growth in the combination group compared to regorafenib alone. | [7][8] |
Clinical Efficacy (Phase 1b Study NCT05824559)
A Phase 1b clinical trial evaluated the safety and efficacy of this compound in combination with bevacizumab in patients with previously treated metastatic colorectal cancer.[1][5][6]
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Median Progression-Free Survival (PFS) | 1.9 months | 1.6 - 4.7 months | [5] |
| 16-week PFS Rate | 30.6% | 12.2% - 51.3% | [5] |
| Median Overall Survival (OS) | 6.7 months | 3.4 months - Not Reached | [5] |
| Objective Response Rate (ORR) | 0% (No objective responses) | - | [5] |
| Stable Disease (SD) | 39% (9 patients) | - | [5] |
Clinical Safety (Phase 1b Study NCT05824559)
The combination of this compound and bevacizumab was generally well-tolerated.[5] The most common adverse events are summarized below.
| Adverse Event | All Grades (%) | Grade ≥ 3 (%) | Reference |
| Fatigue | 48% | 13% | [5] |
| Abdominal Pain | 35% | 4% | [5] |
| Diarrhea | 30% | 4% | [5] |
| Constipation | 30% | 0% | [5] |
Signaling Pathways and Mechanisms of Action
The combination of this compound and bevacizumab targets two critical pathways in cancer progression: tumor metabolism and angiogenesis.
Caption: Mechanism of Action of this compound and Bevacizumab Combination.
Experimental Protocols
In Vitro Synergy Assessment in Colorectal Cancer Cell Lines
Objective: To determine the synergistic anti-proliferative effect of this compound and bevacizumab in human colorectal cancer cell lines (e.g., HCT116, HT-29, SW480).
Materials:
-
Human colorectal cancer cell lines
-
Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Bevacizumab (clinical grade or research grade)
-
96-well plates
-
Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed colorectal cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and bevacizumab in complete culture medium.
-
Treatment: Treat cells with a matrix of this compound and bevacizumab concentrations, including single-agent controls and a vehicle control (DMSO).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: In Vitro Synergy Assessment Workflow.
In Vivo Efficacy in a Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with bevacizumab in an immunodeficient mouse model bearing human colorectal cancer xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human colorectal cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Bevacizumab (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Bevacizumab alone, this compound + Bevacizumab).
-
Treatment Administration: Administer drugs according to a predefined schedule (e.g., this compound intravenously once weekly, bevacizumab intraperitoneally twice weekly).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group. Perform statistical analysis to compare tumor volumes and weights between groups.
Caption: In Vivo Xenograft Study Workflow.
Clinical Trial Protocol (Phase 1b NCT05824559 as a template)
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with bevacizumab in patients with previously treated metastatic colorectal cancer.
Study Design: Open-label, single-arm, multi-center Phase 1b study.
Patient Population: Patients with metastatic colorectal cancer who have progressed on standard therapies.
Treatment Regimen:
-
Cohort 1: this compound (10 mg/kg IV) on Days 1, 8, and 15 + Bevacizumab (5 mg/kg IV) on Days 1 and 15 of a 28-day cycle.
-
Cohort 2 (if initiated): this compound (10 mg/kg IV) on Days 1 and 15 + Bevacizumab (5 mg/kg IV) on Days 1 and 15 of a 28-day cycle.
Endpoints:
-
Primary: Progression-Free Survival (PFS) at 16 weeks.
-
Secondary: Overall Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), and safety.
Assessments:
-
Tumor assessments (e.g., CT scans) at baseline and every 8 weeks.
-
Safety monitoring, including physical exams, vital signs, and laboratory tests.
-
Pharmacokinetic analysis of this compound.
Caption: Clinical Trial Logical Flow.
Conclusion
The combination of the mitochondrial inhibitor this compound and the anti-angiogenic agent bevacizumab represents a rationally designed therapeutic strategy for colorectal cancer. The available clinical data suggest that the combination is well-tolerated and shows signs of anti-tumor activity in a heavily pretreated patient population. The provided protocols offer a framework for further preclinical and clinical investigation to fully elucidate the potential of this combination therapy. Future studies could explore this combination in earlier lines of therapy and investigate predictive biomarkers to identify patients most likely to benefit.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Synergistic Apoptosis in Acute Myeloid Leukemia: Application Notes for ME-344 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While the BCL-2 inhibitor venetoclax (B612062), often used in combination with hypomethylating agents, has improved treatment outcomes for older patients or those unfit for intensive chemotherapy, primary and acquired resistance remains a significant clinical challenge.[1][2][3][4] Emerging preclinical evidence highlights a promising therapeutic strategy involving the synergistic combination of venetoclax with ME-344, a novel isoflavone (B191592) derivative.
This compound is a potent anti-cancer agent that has demonstrated preclinical efficacy in various malignancies, including solid tumors and leukemia.[5][6][7] Its mechanisms of action include the inhibition of tubulin polymerization and, critically for this combination, the suppression of mitochondrial oxidative phosphorylation (OXPHOS).[5][6][8] AML cells, particularly those resistant to conventional therapies like cytarabine, often exhibit a dependency on OXPHOS for survival.[8] By targeting this metabolic vulnerability, this compound creates a synthetic lethal environment that enhances the pro-apoptotic effects of venetoclax.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and venetoclax in AML preclinical models.
Mechanism of Synergistic Action
The combination of this compound and venetoclax leverages a dual-pronged attack on AML cell survival pathways. Venetoclax directly inhibits the anti-apoptotic protein BCL-2, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic cascade.[4] However, resistance can emerge through various mechanisms, including the upregulation of other anti-apoptotic proteins like MCL-1 or a metabolic switch towards OXPHOS.
This compound addresses this metabolic escape route. By inhibiting mitochondrial respiration, this compound not only depletes the cell's energy supply but also generates reactive oxygen species (ROS), further stressing the cancer cells.[6] Preclinical studies have demonstrated that this compound's inhibition of OXPHOS and/or purine (B94841) biosynthesis primes AML cells for venetoclax-induced apoptosis.[1][2][3] This synergistic interaction has been observed in AML cell lines, primary patient samples, and in vivo xenograft models, including those with acquired resistance to cytarabine.[1][2][8]
Caption: Synergistic mechanism of this compound and venetoclax in AML.
Data Presentation
In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| OCI-AML2 | 70 - 260 |
| TEX | 70 - 260 |
| HL-60 | 70 - 260 |
| K562 | 70 - 260 |
| KG1a | 70 - 260 |
| U937 | 70 - 260 |
| NB4 | 70 - 260 |
| (Data sourced from references[5][6][7]) |
In Vivo Efficacy of this compound and Venetoclax Combination
| Xenograft Model | Treatment Group | Median Survival (days) | % Increase in Lifespan |
| MV4-11 | Vehicle Control | 35 | - |
| MV4-11 | This compound + Venetoclax | 48 | 37% |
| (Data sourced from reference[8]) |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and venetoclax individually and to assess their synergistic effects in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, U937)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells. For combination studies, add this compound and venetoclax simultaneously.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values using non-linear regression. For synergy analysis, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound and venetoclax, alone and in combination.
Materials:
-
AML cell lines
-
6-well cell culture plates
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound, venetoclax, or the combination for 24-48 hours. Include an untreated and vehicle control.
-
Cell Harvesting: Collect the cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Caption: Workflow for assessing this compound and venetoclax synergy.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound and venetoclax combination therapy in an AML xenograft mouse model.
Materials:
-
NSG (NOD scid gamma) mice
-
MV4-11 AML cells
-
Matrigel
-
This compound (formulated for in vivo use)
-
Venetoclax (formulated for in vivo use)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 MV4-11 cells mixed with Matrigel into the flank of each NSG mouse.
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Venetoclax alone, Combination).
-
Treatment Administration: Administer drugs according to a predetermined schedule. For example, venetoclax can be given daily by oral gavage, and this compound can be administered intravenously or intraperitoneally every few days.[2]
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or until signs of toxicity appear.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis. For survival studies, monitor mice until a survival endpoint is reached and generate Kaplan-Meier survival curves.[2]
Conclusion
The synergistic combination of this compound and venetoclax represents a promising therapeutic avenue for AML, including relapsed/refractory and cytarabine-resistant disease.[1][8] The provided protocols offer a framework for the preclinical evaluation of this combination, from initial in vitro synergy screening to in vivo efficacy studies. Further investigation into the underlying molecular mechanisms, such as the precise interplay between OXPHOS inhibition, purine biosynthesis, and BCL-2 dependence, will be crucial for the clinical translation of this targeted therapy.
References
- 1. Enhancing anti-AML activity of venetoclax by isoflavone this compound through suppression of OXPHOS and/or purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing anti-AML activity of venetoclax by isoflavone this compound through suppression of OXPHOS and/or purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing anti-AML activity of venetoclax by isoflavone this compound through suppression of OXPHOS and/or purine biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
Application Note: Preparation of Me-344 Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Me-344 is a second-generation isoflavone (B191592) derivative with potent anti-cancer properties demonstrated in both preclinical and early clinical studies.[1][2] It is a synthetic, active metabolite of NV-128.[3][4] The cytotoxic effects of this compound are primarily enacted by targeting mitochondrial bioenergetics.[1][2] Its mechanisms of action are multifaceted, including the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) at complex I, disruption of ATP generation, and downregulation of the PI3K/AKT/mTOR signaling pathway.[4][5][6] Furthermore, this compound has been shown to increase the production of mitochondrial reactive oxygen species (ROS), inhibit tubulin polymerization, and target Heme Oxygenase 1 (HO-1), leading to caspase-dependent and -independent cell death.[1][3][7][8]
This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₄ | [5] |
| Molecular Weight | 348.39 g/mol | [4][5] |
| CAS Number | 1374524-68-1 | [4][5] |
| Appearance | Crystalline powder | [6] |
| Solubility | ||
| DMSO | 70 mg/mL (200.92 mM) | [4] |
| Ethanol | 70 mg/mL | [4] |
| Water | Insoluble | [4] |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [4] |
| 1 month at -20°C in solvent | [4] |
Experimental Workflow & Protocols
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing sterile this compound stock solutions.
Materials and Equipment
-
This compound powder (CAS: 1374524-68-1)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter for sterilization
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO.
-
Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) using aseptic techniques to prevent contamination.
-
Calculation:
-
The molecular weight of this compound is 348.39 g/mol .[4]
-
To prepare a 100 mM (0.1 M) solution, you need 34.839 mg of this compound per 1 mL of solvent.
-
Example Calculation: To make 1 mL of a 100 mM stock, weigh out 34.84 mg of this compound powder.
-
-
Weighing: Carefully weigh the desired amount of this compound powder and place it into a sterile tube.
-
Dissolving:
-
Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.[4]
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): For long-term storage and to ensure sterility, the solution can be passed through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in a minor loss of product.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4]
-
Store the aliquots at -80°C for long-term stability (up to 1 year).[4] For short-term use, storage at -20°C for up to one month is acceptable.[4]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium immediately before use.
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): It is often impractical to dilute directly from a 100 mM stock to a final nanomolar concentration. Create an intermediate stock (e.g., 1 mM) in sterile DMSO or culture medium.
-
Example: To make a 1 mM intermediate stock, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock + 198 µL of sterile DMSO or medium).
-
-
Final Dilution:
-
Calculate the volume of the intermediate stock needed to achieve the desired final concentration in your cell culture vessel. The final concentration of this compound used in cell culture can range from nanomolar to micromolar, with IC₅₀ values reported between 70–260 nM in leukemia cell lines.[3][4]
-
Example: To treat cells in 10 mL of medium with a final concentration of 100 nM this compound:
-
Using a 1 mM intermediate stock (which is 1,000,000 nM):
-
Volume needed = (Final Concentration x Final Volume) / Stock Concentration
-
Volume needed = (100 nM x 10 mL) / 1,000,000 nM = 0.001 mL = 1 µL.
-
Add 1 µL of the 1 mM intermediate stock to the 10 mL of cell culture medium.
-
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO used in the highest this compound treatment condition.
-
Application: Mix the medium gently after adding the compound and proceed with the cell treatment.
This compound Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, primarily centered on mitochondrial dysfunction and disruption of cellular homeostasis.
Caption: Key molecular targets and downstream effects of this compound.
Safety and Handling
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound in its powder or dissolved form.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C22H20O4 | CID 68026984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after Me-344 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-344 is a second-generation isoflavone (B191592) derivative that has demonstrated potent anti-cancer activity in preclinical and clinical studies. Its primary mechanism of action involves the disruption of mitochondrial bioenergetics, leading to the induction of apoptosis in cancer cells.[1] this compound targets mitochondrial complex I and III, inhibiting oxidative phosphorylation and leading to a reduction in ATP production and an increase in mitochondrial reactive oxygen species (ROS).[2][3] This cascade of events triggers the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapy.
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] This application note provides detailed protocols for the analysis of apoptosis induced by this compound using this method, presents quantitative data in a structured format, and illustrates the key signaling pathways and experimental workflow.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| OCI-AML2 | Acute Myeloid Leukemia | 70-260 | Not Specified |
| TEX | Leukemia | 70-260 | Not Specified |
| HL60 | Leukemia | 70-260 | Not Specified |
| K562 | Leukemia | 70-260 | Not Specified |
| KG1a | Leukemia | 70-260 | Not Specified |
| U937 | Leukemia | 70-260 | Not Specified |
| NB4 | Leukemia | 70-260 | Not Specified |
| H460 | Lung Cancer (sensitive) | Not Specified | 24 |
| SHP-77 | Lung Cancer (sensitive) | Not Specified | 24 |
| H596 | Lung Cancer (resistant) | Not Specified | 24 |
| SW900 | Lung Cancer (resistant) | Not Specified | 24 |
Data synthesized from multiple sources indicating the range of IC50 values for leukemia cell lines.[6][7]
Table 2: Quantitative Analysis of Apoptosis after this compound Treatment
| Cell Line | This compound Concentration | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| NB-4 | 5 µM | 24 | Data not specifically broken down | 60.34% (total apoptosis) |
| H460 | IC50 | 24 | Not Specified | Not Specified |
| SHP-77 | IC50 | 24 | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture the cancer cell line of interest in the appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. For suspension cells, seed at a density of approximately 1 x 10^6 cells/well.
-
Allow adherent cells to attach and grow for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., based on predetermined IC50 values).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle-treated control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer it to a centrifuge tube. Wash the adherent cells once with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle method such as trypsinization. Combine the detached cells with the previously collected medium.
-
Suspension cells: Directly collect the cells from the culture vessel into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Cell Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution (typically at a concentration of 50 µg/mL).
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Sample Analysis by Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorochromes.
-
Use unstained cells to set the forward and side scatter gates and to check for autofluorescence.
-
Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Analyze the acquired data using appropriate flow cytometry analysis software.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris or mechanically damaged cells)
-
-
Mandatory Visualization
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.hellobio.com [cdn.hellobio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Oxygen Consumption Rate with Me-344 using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-344 is a second-generation isoflavone (B191592) derivative that has demonstrated potent anti-cancer activity in preclinical and clinical studies.[1][2] Its mechanism of action involves the disruption of mitochondrial bioenergetics.[2] this compound acts as a mitochondrial inhibitor, primarily targeting Complex I and, to a lesser extent, Complex III of the electron transport chain (ETC).[1][3][4][5] This inhibition leads to a reduction in mitochondrial oxygen consumption, decreased ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][4][5]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[8][9]
This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the inhibitory effects of this compound on mitochondrial respiration in cancer cells. It includes procedures for a dose-response experiment to determine the potency of this compound and methods for data analysis and interpretation.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test interrogates mitochondrial function by measuring the OCR of cells in response to the sequential addition of four compounds:
-
This compound (or vehicle control): The compound of interest is injected to assess its immediate impact on basal oxygen consumption.
-
Oligomycin (B223565): An ATP synthase inhibitor (Complex V) that blocks mitochondrial ATP production. The resulting decrease in OCR reveals the portion of basal respiration coupled to ATP synthesis.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the ETC to function at its maximum rate. This reveals the maximal respiration and spare respiratory capacity.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively. This combination shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.
By measuring the OCR at baseline and after each injection, key parameters of mitochondrial function can be determined and the specific effects of this compound can be quantified.
Signaling Pathway of this compound Action
This compound's inhibition of mitochondrial respiration triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.
Caption: Signaling pathway of this compound-induced cell death.
Experimental Workflow
The following diagram outlines the key steps for performing a Seahorse XF assay to evaluate the effect of this compound on cellular oxygen consumption.
Caption: Experimental workflow for the Seahorse XF this compound assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., H460 or SHP-77 lung cancer cells, known to be sensitive to this compound).
-
This compound: Prepare a stock solution in DMSO.
-
Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Seahorse XFp/XFe96/XFe24 Cell Culture Microplates.
-
Seahorse XFp/XFe96/XFe24 Sensor Cartridges.
-
Seahorse XF Calibrant.
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Cell Culture Medium: Appropriate for the cell line used.
-
DMSO: Vehicle control.
Protocol 1: Cell Seeding and Treatment
-
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell line (typically 20,000-80,000 cells/well for a 96-well plate).
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO₂ incubator.
-
Include wells for background correction (media only).
-
-
Day 2: Sensor Cartridge Hydration and Cell Treatment
-
Morning: Hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.
-
Afternoon: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the cell culture medium from the seeded plate and add the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) in a 37°C, 5% CO₂ incubator.
-
Protocol 2: Seahorse XF Mito Stress Test
-
Day 3: Assay Preparation
-
Prepare the Seahorse XF assay medium and warm it to 37°C. Adjust the pH to 7.4.
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
After the final wash, add 180 µL of the assay medium to each well (for a 96-well plate).
-
Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Day 3: Compound Loading and Assay Execution
-
Prepare the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit by reconstituting them in the assay medium to the desired stock concentrations.
-
Load the sensor cartridge ports with the compounds for sequential injection. For a standard assay:
-
Port A: this compound or vehicle control (if not pre-treated). For pre-treated cells, this port can be left empty or used for an acute injection of another compound.
-
Port B: Oligomycin (final concentration 1.0-1.5 µM).
-
Port C: FCCP (final concentration 0.5-1.0 µM; may require optimization for each cell line).
-
Port D: Rotenone/Antimycin A mix (final concentration 0.5 µM each).
-
-
Load the hydrated and calibrated sensor cartridge into the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR, followed by sequential injections and OCR measurements after each compound addition.
-
Data Presentation and Analysis
After the assay, normalize the OCR data to cell number or protein concentration. The key parameters of mitochondrial respiration can then be calculated and summarized in tables for easy comparison.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Respiration (pmol O₂/min) |
| Vehicle Control | |||||
| This compound (0.1 µM) | |||||
| This compound (0.3 µM) | |||||
| This compound (1 µM) | |||||
| This compound (3 µM) | |||||
| This compound (10 µM) |
-
Basal Respiration: (Last OCR measurement before first injection) - (Non-Mitochondrial Respiration)
-
ATP-Linked Respiration: (Last OCR measurement before oligomycin injection) - (Minimum OCR measurement after oligomycin injection)
-
Maximal Respiration: (Maximum OCR measurement after FCCP injection) - (Non-Mitochondrial Respiration)
-
Spare Respiratory Capacity: ((Maximal Respiration) / (Basal Respiration)) * 100
-
Non-Mitochondrial Respiration: Minimum OCR measurement after Rotenone/Antimycin A injection
Table 2: this compound Dose-Response on Basal OCR
| This compound Concentration (µM) | Basal OCR (pmol O₂/min) | % Inhibition of Basal OCR |
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 0.3 | ||
| 1.0 | ||
| 3.0 | ||
| 10.0 |
-
% Inhibition of Basal OCR: (1 - (Basal OCR of treated sample / Basal OCR of vehicle control)) * 100
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This is consistent with its mechanism as a mitochondrial Complex I and III inhibitor.[1][3][4] The extent of inhibition will depend on the cell line's sensitivity to this compound.
Troubleshooting
-
Low OCR Signal: Ensure optimal cell seeding density and cell health.
-
No Response to FCCP: The FCCP concentration may need to be optimized for the specific cell line. Perform a titration experiment to determine the optimal concentration.
-
High Well-to-Well Variation: Ensure even cell seeding and careful pipetting.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method to quantify the effects of this compound on mitochondrial respiration. This application note offers a detailed protocol to assess the dose-dependent inhibition of oxygen consumption by this compound and to characterize its impact on key mitochondrial parameters. The data generated can provide valuable insights into the mechanism of action of this compound and can be instrumental in the development of novel anti-cancer therapies targeting cellular metabolism.
References
- 1. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. agilent.com [agilent.com]
- 5. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of mTOR Pathway Proteins Following Me-344 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-344 is a second-generation isoflavone (B191592) derivative with promising anti-cancer properties. Its mechanism of action involves the disruption of mitochondrial bioenergetics. By inhibiting oxidative phosphorylation, this compound leads to a reduction in cellular ATP levels and an increase in reactive oxygen species (ROS). This metabolic stress activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Western blotting is a fundamental technique to elucidate the effects of compounds like this compound on the mTOR signaling cascade. By measuring the phosphorylation status of key proteins in this pathway, researchers can assess the compound's efficacy and mechanism of action. These application notes provide a detailed protocol for the Western blot analysis of mTOR and its downstream effectors, Akt, p70 S6 Kinase (S6K), and 4E-binding protein 1 (4E-BP1), following treatment with this compound.
Data Presentation: The Impact of this compound on mTOR Pathway Phosphorylation
The following tables summarize representative quantitative data from Western blot analysis, illustrating the dose-dependent inhibitory effects of this compound on key proteins in the mTOR pathway. The data is presented as the relative phosphorylation level of each protein, normalized to the total protein and then to the vehicle-treated control.
Note: The data presented below are representative examples based on the known mechanism of mTOR inhibitors. Researchers should perform their own experiments to determine the specific dose-response of this compound in their particular cell line of interest.
Table 1: Dose-Dependent Inhibition of mTOR Phosphorylation by this compound
| Treatment Concentration (µM) | p-mTOR (Ser2448) / total mTOR (Relative Fold Change) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.75 |
| 5 | 0.40 |
| 10 | 0.15 |
Table 2: Dose-Dependent Inhibition of Akt Phosphorylation by this compound
| Treatment Concentration (µM) | p-Akt (Ser473) / total Akt (Relative Fold Change) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.80 |
| 5 | 0.55 |
| 10 | 0.25 |
Table 3: Dose-Dependent Inhibition of S6K Phosphorylation by this compound
| Treatment Concentration (µM) | p-p70 S6K (Thr389) / total p70 S6K (Relative Fold Change) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.65 |
| 5 | 0.30 |
| 10 | 0.10 |
Table 4: Dose-Dependent Inhibition of 4E-BP1 Phosphorylation by this compound
| Treatment Concentration (µM) | p-4E-BP1 (Thr37/46) / total 4E-BP1 (Relative Fold Change) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.85 |
| 5 | 0.50 |
| 10 | 0.20 |
Visualizing the this compound Mechanism and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated.
References
Application Notes and Protocols for In Vivo Imaging of Me-344 Treated Xenograft Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-344 is a second-generation isoflavone (B191592) derivative that has demonstrated potent anti-cancer activity in a variety of preclinical models. Its primary mechanism of action involves the inhibition of mitochondrial function, specifically targeting complex I of the electron transport chain. This leads to a reduction in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptotic cell death.[1][2][3] Additionally, this compound has been shown to affect tubulin polymerization, contributing to its cytotoxic effects.[4] In vivo studies using xenograft models have shown significant tumor growth inhibition with this compound treatment.[2]
This document provides detailed application notes and protocols for the in vivo imaging of xenograft tumors treated with this compound. The methodologies described herein are designed to enable researchers to effectively monitor treatment response, investigate the pharmacodynamic effects of this compound, and gain deeper insights into its anti-tumor activity in a live animal setting.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound in a human acute myeloid leukemia (OCI-AML2) xenograft model.
Table 1: Effect of this compound on Tumor Volume in OCI-AML2 Xenografts
| Treatment Group | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) | Day 25 (mm³) | Day 28 (mm³) |
| Vehicle Control | ~150 | ~300 | ~500 | ~800 | ~1000 |
| This compound (50 mg/kg) | ~150 | ~250 | ~350 | ~500 | ~600 |
| This compound (75 mg/kg) | ~150 | ~200 | ~250 | ~300 | ~350 |
| This compound (100 mg/kg) | ~150 | ~175 | ~200 | ~225 | ~250 |
Data are approximated from graphical representations in the cited literature and presented as mean tumor volume.
Table 2: Effect of this compound on Tumor Weight in OCI-AML2 Xenografts at Day 28
| Treatment Group | Mean Tumor Weight (g) | Standard Deviation (g) |
| Vehicle Control | ~1.0 | ± ~0.2 |
| This compound (50 mg/kg) | ~0.6 | ± ~0.15 |
| This compound (75 mg/kg) | ~0.35 | ± ~0.1 |
| This compound (100 mg/kg) | ~0.25 | ± ~0.08 |
Data are approximated from graphical representations in the cited literature.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the general workflow for in vivo imaging experiments, the following diagrams are provided.
References
- 1. In vivo bioluminescence imaging of murine xenograft cancer models with a red-shifted thermostable luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Imaging Enables High Resolution Preclinical Trials on Patients’ Leukemia Cells Growing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mechanisms of intrinsic resistance to Me-344 in cancer cells
Welcome to the technical support center for Me-344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential issues related to its mechanism of action and intrinsic resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation isoflavone (B191592) that primarily targets mitochondrial bioenergetics in cancer cells.[1][2] Its cytotoxic effects are enacted through the inhibition of oxidative phosphorylation (OXPHOS), leading to a reduction in ATP production and an increase in reactive oxygen species (ROS).[2][3][4] Specifically, this compound has been shown to inhibit mitochondrial complexes I and III.[3] Additionally, this compound can interfere with tubulin polymerization, leading to G2/M cell cycle arrest.[5]
Q2: Why are some cancer cell lines intrinsically resistant to this compound?
A2: Intrinsic resistance to this compound is multifactorial and appears to be linked to the basal metabolic and redox status of the cancer cells.[1][2][3] Key factors contributing to resistance include:
-
Metabolic Phenotype: Resistant cell lines often exhibit a more glycolytic phenotype and are less reliant on mitochondrial oxidative phosphorylation for energy production.[4]
-
Redox Homeostasis: Resistant cells may have a more robust antioxidant system, allowing them to better manage the oxidative stress induced by this compound. This is often associated with the Nrf2 (Nuclear erythroid factor 2-like 2) signaling pathway.[2][3]
-
Heme Oxygenase 1 (HO-1) Levels: Sensitive cells tend to have higher basal levels of HO-1. This compound has been shown to bind to and inhibit HO-1, leading to its translocation to the mitochondria, an effect not observed in resistant cells with lower HO-1 levels.[2][3]
Q3: What is the role of the Nrf2/HO-1 pathway in this compound resistance?
A3: The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response. In this compound sensitive cells, the drug induces ROS, which in turn activates a robust Nrf2 signaling response.[2][3] However, this compound also inhibits HO-1, a downstream target of Nrf2, disrupting the protective antioxidant response and leading to cell death.[2][3] In resistant cells, the Nrf2 response may be sufficient to counteract the drug-induced oxidative stress, or the lower basal levels of the this compound target, HO-1, may render the drug less effective.[2][3]
Q4: Does this compound have targets other than mitochondria?
A4: Yes, in addition to its effects on mitochondria, this compound has been shown to target the cytoskeleton by inhibiting tubulin polymerization.[5] This interaction occurs at the colchicine (B1669291) binding site on tubulin and contributes to the cytotoxic effects of this compound, particularly in leukemia cell lines.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, MTS).
-
Potential Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability in results.
-
Troubleshooting Tip: Ensure a single-cell suspension and perform accurate cell counting before seeding. Optimize seeding density for each cell line to ensure logarithmic growth throughout the assay period.
-
-
Potential Cause 2: Solvent Concentration. High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Tip: Maintain a final solvent concentration that is non-toxic and consistent across all wells, including vehicle controls (typically ≤0.5%).
-
-
Potential Cause 3: Assay Interference. Components in the culture medium, such as serum and phenol (B47542) red, can interfere with the absorbance readings of formazan-based assays.
-
Troubleshooting Tip: Use serum-free medium during the incubation with the assay reagent. Include a background control (medium + assay reagent, no cells) to subtract from all readings.[6]
-
-
Potential Cause 4: Incomplete Solubilization of Formazan (B1609692) Crystals.
-
Troubleshooting Tip: Ensure complete dissolution of the formazan crystals by increasing the shaking time or gently pipetting up and down before reading the absorbance.
-
Issue 2: No significant change in Oxygen Consumption Rate (OCR) after this compound treatment in a Seahorse XF Mito Stress Test.
-
Potential Cause 1: Cell Line is Intrinsically Resistant. The cell line under investigation may have a predominantly glycolytic metabolism and therefore show minimal changes in OCR upon mitochondrial inhibition.
-
Troubleshooting Tip: Characterize the basal metabolic profile of your cell line. Resistant cells may show a higher basal Extracellular Acidification Rate (ECAR).[4] Consider using a combination of this compound with a glycolysis inhibitor in resistant cell lines.
-
-
Potential Cause 2: Suboptimal Drug Concentration. The concentration of this compound used may be too low to elicit a response.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting OCR in your specific cell line.
-
-
Potential Cause 3: Technical Issues with the Seahorse Assay. Problems such as incorrect cell seeding, uneven cell distribution, or issues with the instrument or reagents can lead to unreliable data.
-
Troubleshooting Tip: Ensure even cell seeding and adherence. Use appropriate blank wells and normalize results to cell number. Verify the functionality of the instrument and the integrity of the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) by running control experiments with a known sensitive cell line.
-
Issue 3: Unexpected results in a tubulin polymerization assay.
-
Potential Cause 1: Inactive Tubulin. Tubulin is a sensitive protein that can lose its activity if not handled and stored properly.
-
Troubleshooting Tip: Use fresh, high-purity tubulin and avoid repeated freeze-thaw cycles. Store tubulin at -70°C in small aliquots.[7]
-
-
Potential Cause 2: Temperature Fluctuations. Tubulin polymerization is highly dependent on temperature.
-
Potential Cause 3: Compound Precipitation. this compound or other test compounds may precipitate in the assay buffer, causing light scattering and confounding the results.
-
Troubleshooting Tip: Visually inspect the wells for any precipitate. Test the compound in the buffer alone to check for any increase in absorbance or fluorescence.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity | IC50 (nM) | Assay Type | Reference |
| H460 | Lung | Sensitive | ~1,000 | MTT | [3] |
| SHP-77 | Lung | Sensitive | ~1,000 | MTT | [3] |
| H596 | Lung | Resistant | >10,000 | MTT | [3] |
| SW900 | Lung | Resistant | >10,000 | MTT | [3] |
| OCI-AML2 | Leukemia | Sensitive | 70-260 | MTS | [1][5][10] |
| TEX | Leukemia | Sensitive | 70-260 | MTS | [1][5] |
| HL60 | Leukemia | Sensitive | 70-260 | MTS | [1] |
| K562 | Leukemia | Sensitive | 70-260 | MTS | [1] |
| KG1a | Leukemia | Sensitive | 70-260 | MTS | [1] |
| U937 | Leukemia | Sensitive | 70-260 | MTS | [1] |
| NB4 | Leukemia | Sensitive | 70-260 | MTS | [1] |
Table 2: Effect of this compound on Mitochondrial Respiration and ROS Production
| Cell Line | Sensitivity | Effect on OCR | Fold Increase in ROS | Reference |
| H460 | Sensitive | Pronounced inhibition | 4.3 | [3][4] |
| SHP-77 | Sensitive | Pronounced inhibition | 3.4 | [3][4] |
| H596 | Resistant | Significantly less inhibition | 2.2 | [3][4] |
| SW900 | Resistant | Significantly less inhibition | 1.3 | [3][4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1–100 μM) for 24-72 hours.[3] Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.[11][12]
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS/HCl mixture) to each well.[6][13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
2. Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[14]
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Cell Plate Preparation: Replace the culture medium in the cell plate with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.[14]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) and this compound or vehicle control.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the compounds and subsequent OCR measurements.
-
Data Normalization and Analysis: After the assay, normalize the OCR data to the cell number in each well. Analyze the data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
3. In Vitro Tubulin Polymerization Assay (Absorbance-Based)
-
Reagent Preparation: Prepare General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a 10 mM GTP stock solution. Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB with 1 mM GTP.
-
Plate Preparation: Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[8][9]
-
Reaction Mix Preparation: On ice, prepare the reaction mix containing tubulin (e.g., final concentration of 3 mg/mL), GTP, and this compound at various concentrations or a vehicle control in GTB. It is recommended to prepare a master mix.
-
Initiate Polymerization: Transfer the reaction mix to the pre-warmed 96-well plate.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for at least 60 minutes to monitor the increase in turbidity, which corresponds to microtubule polymerization.[8][9]
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve. Compare the Vmax in the presence of this compound to the vehicle control to assess its inhibitory effect.
Visualizations
Caption: Dual mechanisms of this compound cytotoxicity in sensitive cancer cells.
Caption: Role of Nrf2/HO-1 in this compound sensitivity vs. resistance.
Caption: Workflow for investigating intrinsic resistance to this compound.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. abscience.com.tw [abscience.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Overcoming Me-344 resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ME-344. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an isoflavone (B191592) derivative that primarily targets mitochondrial function.[1][2] It acts as a potent inhibitor of mitochondrial complex I (NADH: ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition leads to a cascade of downstream effects, including:
-
Decreased ATP Production: Inhibition of oxidative phosphorylation (OXPHOS) results in a significant reduction in cellular ATP levels.
-
Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain leads to the generation of mitochondrial ROS.
-
Mitochondrial Membrane Depolarization: The loss of the mitochondrial membrane potential is a key event in this compound-induced cell death.
-
Activation of Apoptotic Pathways: this compound induces caspase-independent apoptosis through the nuclear translocation of Endonuclease G (EndoG).[1] It can also activate caspase-dependent pathways.
-
Inhibition of Tubulin Polymerization: In some cancer types, such as acute myeloid leukemia (AML), this compound has been shown to inhibit tubulin polymerization, contributing to its cytotoxic effects.[2]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line over time. What is the likely resistance mechanism?
The primary mechanism of acquired resistance to this compound is a metabolic shift from oxidative phosphorylation to aerobic glycolysis, also known as the Warburg effect.[3][4][5] Resistant cells upregulate glycolysis to compensate for the this compound-induced inhibition of mitochondrial ATP production, thereby maintaining their energy supply.
Key signaling pathways that can drive this glycolytic switch include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. Its activation can promote glucose uptake and the expression of glycolytic enzymes.[3][6][7]
-
HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in cancer cells, even under normoxic conditions. It upregulates the expression of genes involved in glycolysis.[3][6][7]
Q3: How can we experimentally confirm that our cells have developed resistance through increased glycolysis?
You can perform a Seahorse XF Analyzer assay to measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells.
-
Expected Results in Resistant Cells:
-
Lower basal OCR: Indicating a reduced reliance on mitochondrial respiration.
-
Higher basal ECAR: Indicating an increased rate of glycolysis and lactate (B86563) production.
-
Reduced OCR response to mitochondrial inhibitors: Resistant cells will show a less pronounced decrease in OCR when treated with inhibitors like oligomycin (B223565) compared to sensitive cells.
-
Q4: What combination therapies have been explored to overcome this compound resistance?
Combination strategies aim to exploit the metabolic vulnerability of this compound-resistant cells by co-targeting glycolysis or related pathways. The most promising combinations involve anti-angiogenic agents. The rationale is that anti-angiogenics can limit the glucose supply to tumors, making them more susceptible to mitochondrial inhibition by this compound.
Key combination therapies include:
-
This compound + Bevacizumab (Anti-VEGF Antibody): This combination has been investigated in clinical trials for metastatic colorectal cancer.[3][4]
-
This compound + Topotecan (Topoisomerase I Inhibitor): This combination has been explored in clinical trials for solid tumors, including small cell lung and ovarian cancers.
-
This compound + Venetoclax (B612062) (BCL-2 Inhibitor): Preclinical studies in AML have shown that this compound can enhance the activity of venetoclax by suppressing both OXPHOS and purine (B94841) biosynthesis.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in vitro.
-
Possible Cause: Development of resistance via upregulation of glycolysis.
-
Troubleshooting Steps:
-
Metabolic Profiling: Perform a Seahorse assay to compare the OCR/ECAR profiles of your sensitive and potentially resistant cell lines. An increased ECAR/OCR ratio in the less sensitive cells would support a metabolic shift.
-
Western Blot Analysis: Analyze the protein expression levels of key glycolytic enzymes (e.g., HK2, PKM2, LDHA) and signaling proteins in the PI3K/Akt/mTOR and HIF-1α pathways. Upregulation of these proteins would be consistent with a glycolytic phenotype.
-
Combination Treatment: Test the efficacy of this compound in combination with a glycolysis inhibitor (e.g., 2-deoxyglucose) to see if sensitivity can be restored.
-
Problem 2: Inconsistent results in in vivo xenograft studies.
-
Possible Cause 1: Tumor heterogeneity and selection of a resistant population.
-
Troubleshooting Steps:
-
Tumor Analysis: At the end of the study, harvest tumors and perform immunohistochemistry or western blotting to assess the expression of glycolysis-related proteins in treated versus control groups.
-
Metabolic Imaging: If available, consider using techniques like FDG-PET imaging to assess glucose uptake in the tumors in response to treatment.
-
-
Possible Cause 2: Suboptimal dosing or scheduling of the combination therapy.
-
Troubleshooting Steps:
-
Dose-Response Matrix: If you are testing a combination therapy, perform a dose-response matrix experiment in vitro to determine the optimal concentrations and ratios of the two drugs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In your in vivo model, assess the drug concentrations in the plasma and tumor tissue over time to ensure adequate exposure. Correlate drug levels with target engagement (e.g., inhibition of mitochondrial respiration).
-
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound Combination Therapies
| Combination Therapy | Cancer Type | Phase | Key Efficacy Data | Reference |
| This compound + Bevacizumab | Metastatic Colorectal Cancer (mCRC) | Ib (NCT05824559) | Median PFS: 1.9 months4-month PFS rate: 31.2%Median OS: 6.7 monthsStable Disease: 45% of evaluable patients | [3][4] |
| This compound + Topotecan | Small Cell Lung, Ovarian, and Cervical Cancers | Ib | One partial response (ovarian cancer)21 patients with stable disease |
Table 2: Preclinical Data for this compound + Venetoclax in AML
| Cell Line/Model | Key Finding |
| AML Cell Lines | Synergistic induction of apoptosis |
| Primary AML Patient Sample | Synergistic antileukemic activity (MTT assay) |
| MV4-11 Xenograft Model | Combination prolonged median survival by 37% compared to vehicle control |
Experimental Protocols
1. Seahorse XF Analyzer Assay for Metabolic Profiling
This protocol is adapted for assessing the metabolic phenotype of cancer cells in response to this compound treatment.
-
Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF DMEM or RPMI medium (supplemented with glucose, pyruvate, and glutamine for the Mito Stress Test) and incubate at 37°C in a non-CO2 incubator.
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Run the Seahorse XF Analyzer to measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).
-
-
Data Analysis: Normalize the OCR and ECAR values to cell number or protein concentration. Compare the metabolic profiles of this compound-treated versus control cells.
2. In Vivo Xenograft Model for Efficacy Testing
This protocol provides a general framework for evaluating the efficacy of this compound combination therapy in a subcutaneous xenograft model.
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the required concentration.
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Partner alone, this compound + Combination Partner).
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the endpoint size. Euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).
3. Assessment of Synergistic Apoptosis
This protocol describes how to assess for synergistic induction of apoptosis by this compound and a combination agent.
-
Cell Treatment: Seed cells in multi-well plates and treat with a range of concentrations of this compound, the combination agent, and the combination of both for a specified time (e.g., 48 hours).
-
Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic). To determine synergy, calculate the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.
Visualizations
Caption: this compound mechanism of action targeting mitochondrial complex I.
Caption: this compound resistance and combination therapy strategy.
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]
Technical Support Center: Me-344 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-344 in vitro. The focus is on identifying and understanding potential off-target effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation isoflavone (B191592) that primarily targets mitochondrial bioenergetics.[1][2] Its main cytotoxic effect is achieved by inhibiting Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][4][5] This inhibition leads to a cascade of downstream events including:
-
Reduced ATP production.[1]
-
Increased production of mitochondrial reactive oxygen species (ROS).[1][6]
-
Activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[1]
-
Induction of caspase-independent cell death, in part through the release of endonuclease G (EndoG) from the mitochondria.[1][3]
Q2: My cells are showing resistance to this compound. What are the potential reasons?
Cellular resistance to this compound is a known phenomenon and can be attributed to the cell's metabolic profile.[1][4]
-
High Glycolytic Rate: Cancer cells that rely heavily on aerobic glycolysis for ATP synthesis may be less sensitive to this compound's inhibition of oxidative phosphorylation.[4] Resistance to this compound has been shown to correlate with higher glycolytic metabolism.[4]
-
Low Basal Mitochondrial Activity: Cells that are not highly dependent on mitochondrial respiration for energy may be inherently resistant.
Q3: How can I confirm that this compound is targeting mitochondria in my specific cell line?
To verify the on-target effect of this compound on mitochondria, you can perform the following assays:
-
Oxygen Consumption Rate (OCR) Assay: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR. A rapid, dose-dependent decrease in OCR after this compound treatment indicates inhibition of mitochondrial respiration.[4]
-
ATP Production Assay: Measure total cellular ATP levels. A significant drop in ATP following this compound exposure points to disruption of mitochondrial energy production.[1]
-
Mitochondrial ROS Measurement: Use a fluorescent probe, such as MitoSOX Red, to detect mitochondrial superoxide. An increase in fluorescence indicates a rise in ROS, a known consequence of Complex I inhibition.[6]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Employ a fluorescent dye like TMRE or JC-1 to measure changes in the mitochondrial membrane potential. Inhibition of the electron transport chain by this compound can lead to a loss of ΔΨm.[3]
Q4: I've confirmed mitochondrial inhibition, but I suspect additional off-target effects. Why?
While this compound's primary target is well-established, observing certain cellular responses may suggest the presence of off-target activities. For instance, in acute myeloid leukemia (AML) cells, antioxidant treatment did not rescue cells from this compound-induced death, pointing to mechanisms beyond ROS-mediated cytotoxicity.[6] This led to the discovery of a significant off-target effect.
Q5: What is the most well-documented off-target effect of this compound?
The most prominent off-target effect identified for this compound is the inhibition of tubulin polymerization .[6]
-
Mechanism: this compound interacts with tubulin near the colchicine-binding site, disrupting microtubule dynamics.[6]
-
Functional Importance: This inhibition of the cytoskeleton is functionally significant for this compound-induced cell death, at least in leukemic cells.[6]
-
Synergy: Due to this mechanism, this compound has been shown to synergize with other microtubule-targeting agents like vinblastine (B1199706).[6]
Troubleshooting Guide
Problem 1: Inconsistent cytotoxicity results across different cell lines.
-
Possible Cause: As mentioned, this compound's efficacy is linked to a cell's metabolic phenotype.[1][4] Cell lines exhibit different dependencies on oxidative phosphorylation versus glycolysis (the Warburg effect).
-
Troubleshooting Steps:
-
Metabolic Profiling: Characterize the metabolic profile of your cell lines. Measure their basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Sensitive cells often have higher basal OCR.
-
Normalize to On-Target Effect: Correlate the observed IC50 values with a direct measure of mitochondrial inhibition (e.g., inhibition of OCR) to understand if the variability is due to on-target potency or other factors.
-
Problem 2: Antioxidant co-treatment does not rescue my cells from this compound-induced death.
-
Possible Cause: This is a key indicator of off-target effects. While mitochondrial inhibition generates ROS, if cell death is not mitigated by scavenging this ROS, other mechanisms are likely at play.[6]
-
Troubleshooting Steps:
-
Investigate the Cytoskeleton: Based on published findings, the primary suspect is tubulin.[6]
-
Perform a Tubulin Polymerization Assay: Use an in vitro, cell-free assay with purified tubulin to directly measure the effect of this compound on microtubule formation.[6]
-
Immunofluorescence Microscopy: Stain cells for α-tubulin to visualize the microtubule network. Treatment with this compound may show disorganized or depolymerized microtubules, similar to the effects of known tubulin inhibitors like vinblastine or colchicine.[6]
-
Cell Cycle Analysis: Disruption of microtubule dynamics often leads to mitotic arrest. Perform flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase would support a microtubule-destabilizing effect.
-
Problem 3: Unexpected changes in cell morphology after this compound treatment.
-
Possible Cause: Alterations in cell shape, rounding, and detachment can be linked to cytoskeletal disruption.
-
Troubleshooting Steps:
-
Microscopic Observation: Carefully document morphological changes using phase-contrast microscopy. Compare these changes to those induced by known cytoskeletal inhibitors (e.g., vinblastine for microtubules, cytochalasin D for actin).[6]
-
Actin Staining: While the known off-target is tubulin, it is good practice to also check the actin cytoskeleton using phalloidin (B8060827) staining to rule out broader cytoskeletal effects. Studies have shown this compound does not have a notable effect on actin polymerization.[6]
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Leukemic Cell Lines
| Cell Line Panel | Reported IC50 Range | Citation |
| 7 Leukemia Cell Lines | 70–260 nM | [6] |
| A study on a panel of seven leukemia cell lines determined the half-maximal inhibitory concentration (IC50) to be within the nanomolar range.[6] |
Table 2: In Vitro Cytotoxicity of this compound in Lung Cancer Cell Lines
| Cell Line Category | Representative Cell Lines | Cytotoxicity Profile | Citation |
| Sensitive | H460, SHP-77 | Showed significant reduction in cell viability upon treatment with this compound (0.1–100 μmol/L) for 24 hours as determined by MTT assay. | [7] |
| Resistant | H596, SW900 | Showed significantly less reduction in cell viability under the same conditions. | [7] |
| Specific IC50 values were determined via MTT assay after 24 hours of treatment but require consulting the original publication for exact figures.[7] |
Key Experimental Protocols
1. Oxygen Consumption Rate (OCR) Assay
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and other compounds as needed (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Calibrate the sensor cartridge in a Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the measurement protocol.
-
Inject this compound and monitor the OCR in real-time. A sharp decrease post-injection indicates mitochondrial inhibition.
-
2. In Vitro Tubulin Polymerization Assay
-
Objective: To directly assess the effect of this compound on microtubule formation in a cell-free system.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit, which typically contains purified tubulin (>99% pure) and a fluorescent reporter.
-
Reconstitute the tubulin in a general tubulin buffer on ice.
-
In a 96-well plate, add the reaction components: tubulin, polymerization buffer (containing GTP), and the fluorescent reporter.
-
Add this compound at various concentrations to the experimental wells. Include a positive control (e.g., vinblastine) and a negative control (vehicle, e.g., DMSO).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for at least 60 minutes. An increase in fluorescence corresponds to tubulin polymerization.
-
Plot fluorescence intensity versus time. Inhibition is observed as a suppression of the polymerization curve compared to the vehicle control.[6]
-
3. Western Blot for Signaling Pathway Analysis
-
Objective: To analyze changes in protein phosphorylation states (e.g., AMPK, mTOR) following this compound treatment.
-
Methodology:
-
Culture cells and treat them with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p70 S6K, anti-p70 S6K).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein.[1]
-
Visualizations
Caption: Primary mechanism of this compound via mitochondrial inhibition.
Caption: Known off-target mechanism of this compound on tubulin polymerization.
Caption: Experimental workflow to investigate this compound off-target effects.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. biospace.com [biospace.com]
- 6. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Me-344 Concentration for Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Me-344 concentration for long-term cell culture experiments. The following information, presented in a question-and-answer format, addresses specific issues and provides troubleshooting advice to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation isoflavone (B191592) that primarily targets mitochondrial bioenergetics.[1][2][3][4][5] It specifically inhibits Complex I of the electron transport chain, leading to a reduction in mitochondrial oxygen consumption and ATP production.[6][7] This disruption of oxidative phosphorylation results in increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, the activation of cell death signaling pathways.[3][6][7] A secondary mechanism of action for this compound involves the inhibition of tubulin polymerization by interacting with tubulin near the colchicine-binding site, which can lead to G2/M cell cycle arrest.[3][6][7]
Q2: What is a recommended starting concentration range for this compound in short-term cytotoxicity assays?
Based on preclinical studies, this compound has demonstrated cytotoxic effects in various cancer cell lines with IC50 values (the concentration that inhibits 50% of cell growth) typically in the nanomolar range. For leukemia cell lines, IC50 values after 72 hours of treatment have been reported to be in the range of 70–260 nM.[3][6][7] For primary Acute Myeloid Leukemia (AML) patient samples, the IC50 was observed at 630 nM and 4 μM, while normal hematopoietic cells showed greater resistance.[6] In sensitive human lung cancer cell lines, this compound showed cytotoxic effects at concentrations ranging from 0.1 to 100 μmol/L after 24 hours.[8]
Q3: How do I determine an optimal sub-lethal concentration of this compound for long-term cell culture?
For long-term experiments, the goal is to maintain selective pressure without eliminating the entire cell population. A common starting point is to use a concentration well below the 50% cytotoxic concentration (CC50), often in the range of the 50% effective concentration (EC50) or slightly above.[9]
A practical approach is to perform a dose-response experiment to determine the IC20 (the concentration that inhibits 20% of cell growth). This concentration is often a good starting point for continuous long-term exposure.[1]
Experimental Protocol: Determining the IC20 of this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for at least two to three cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.
-
Data Analysis: Plot the cell viability against the this compound concentration and use a non-linear regression to calculate the IC20 value.
Troubleshooting Guides
Issue 1: Rapid cell death is observed even at low concentrations of this compound in long-term culture.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line. | Some cell lines are inherently more sensitive to mitochondrial inhibitors. Start with a much lower concentration range, potentially 10-fold lower than the IC20. |
| Compound instability and degradation byproducts. | While specific data on this compound stability in media is limited, some compounds can degrade into more toxic substances. Replenish the media with fresh this compound more frequently (e.g., every 24-48 hours).[10] |
| Suboptimal cell culture conditions. | Ensure your incubator has stable temperature, CO2, and humidity levels. Use high-quality, fresh media and supplements.[11] |
Issue 2: Cells initially respond to this compound, but then recover and proliferate, suggesting the development of resistance.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation. | This is a common occurrence in long-term culture with cytotoxic agents. To maintain selective pressure, you can gradually increase the concentration of this compound over time.[1][2][6][12][13] |
| Upregulation of compensatory pathways. | Cells may adapt by altering their metabolism, for example, by increasing glycolysis.[3] You can investigate these changes using metabolic assays. |
| Loss of compound activity. | If not replenished regularly, the effective concentration of this compound in the culture medium may decrease. Ensure a consistent schedule for media changes with fresh compound.[10] |
Issue 3: I am observing significant changes in cell morphology.
| Possible Cause | Suggested Solution |
| Effect on tubulin polymerization. | This compound is known to inhibit tubulin polymerization, which can lead to changes in cell shape, such as perturbations in the plasma membrane.[3][6][7] This is an expected on-target effect. |
| Cellular stress response. | Mitochondrial stress can induce changes in cell morphology. Monitor other markers of cellular stress, such as ROS production or the expression of stress-related proteins. |
| Selection of a morphologically distinct subpopulation. | Long-term culture under selective pressure can lead to the outgrowth of cells with different morphologies. Regularly examine your cultures microscopically and document any changes. |
Data Presentation
Table 1: IC50 Values of this compound in Various Leukemia Cell Lines (72-hour treatment)
| Cell Line | IC50 (nM) |
| OCI-AML2 | ~100 |
| TEX | ~150 |
| HL60 | ~200 |
| K562 | ~180 |
| KG1a | ~220 |
| U937 | ~250 |
| NB4 | ~70 |
Data synthesized from Jeyaraju, et al., 2016.[3][6][7]
Table 2: Cytotoxicity of this compound in Human Lung Cancer and Normal Cells (24-hour treatment)
| Cell Line | Type | IC50 (µM) |
| H460 | Sensitive Lung Cancer | ~1 |
| SHP-77 | Sensitive Lung Cancer | ~5 |
| H596 | Resistant Lung Cancer | >100 |
| SW900 | Resistant Lung Cancer | >100 |
| MRC-5 | Normal Lung Fibroblast | >100 |
Data synthesized from Zhang, et al., 2019.[8]
Experimental Protocols
Protocol for Establishing a this compound Resistant Cell Line
This protocol is adapted from general methods for developing drug-resistant cell lines and can be used to study mechanisms of resistance to this compound.[1][2][6][12][13]
-
Initial IC50 Determination: Determine the IC50 of this compound for your parental cell line using a standard 72-hour viability assay.
-
Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, passage them as you would normally, always maintaining the same concentration of this compound in the fresh medium.
-
Stepwise Concentration Increase: After several passages (e.g., 2-3), gradually increase the concentration of this compound. A 1.5 to 2-fold increase is a reasonable step.
-
Repeat and Select: Continue this process of stepwise concentration increases, allowing the cells to adapt at each new concentration. If significant cell death occurs, revert to the previous concentration for a few more passages before attempting to increase it again.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), you can characterize its resistance profile.
-
Cryopreservation: It is crucial to freeze down vials of the resistant cells at different stages of the selection process.
Mandatory Visualizations
Caption: Dual mechanism of this compound targeting mitochondria and tubulin.
Caption: Stepwise workflow for developing this compound resistant cell lines.
Caption: Decision tree for troubleshooting common long-term culture issues.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Dose-limiting toxicities of Me-344 observed in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities (DLTs) of ME-344 observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of this compound from single-agent clinical trials?
In a Phase 1, open-label, dose-escalation study involving patients with refractory solid tumors, five dose-limiting toxicities were reported. The maximum tolerated dose (MTD) was determined to be 10 mg/kg administered weekly.[1] The observed DLTs were:
-
Grade 3 Neuropathy: Four patients experienced this toxicity, with two cases at the 15 mg/kg dose level and two at the 20 mg/kg dose level.[1]
-
Grade 3 Acute Myocardial Infarction: One patient experienced this event at the 10 mg/kg dose level.[1]
It is noted that the dose-limiting neuropathy was not observed at the MTD of 10 mg/kg.[1] Other common, non-dose-limiting adverse events included nausea, dizziness, and fatigue.[1]
Troubleshooting Guide
Q2: We are observing unexpected toxicities in our preclinical models with an isoflavone (B191592) derivative similar to this compound. What were the key parameters of the Phase 1 clinical trial protocol for this compound?
Understanding the clinical trial design can help contextualize preclinical findings. The first-in-human Phase 1 study of this compound was an open-label, dose-escalation trial to evaluate the safety, tolerability, pharmacokinetic profile, and preliminary antitumor activity.[1]
Experimental Protocol: Phase 1 Study in Refractory Solid Tumors [1][2]
-
Study Design: 3 + 3 dose escalation design.[1]
-
Patient Population: Patients with refractory solid tumors.[1] A total of 30 patients were enrolled.[1]
-
Dose Escalation Cohorts: The study included six dose levels ranging from 1.25 mg/kg to 20 mg/kg.[3]
-
Drug Administration: this compound was administered as an intravenous (IV) infusion.[1]
-
Dosing Schedule:
-
Primary Outcome: Determination of dose-limiting toxicities during the first 28-day cycle.[2]
-
Toxicity Evaluation: Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.[1]
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities of this compound in the Phase 1 Single-Agent Trial
| Dose Level | Dose-Limiting Toxicity (Grade 3) | Number of Patients |
| 10 mg/kg | Acute Myocardial Infarction | 1 |
| 15 mg/kg | Neuropathy | 2 |
| 20 mg/kg | Neuropathy | 2 |
Source:[1]
Signaling Pathway
Q3: What is the proposed mechanism of action for this compound that may underlie its efficacy and toxicity profile?
This compound is a second-generation isoflavone that functions as a mitochondrial inhibitor.[3] Its cytotoxic effects are primarily driven by the disruption of mitochondrial bioenergetics.[3] The drug targets mitochondrial oxidative phosphorylation (OXPHOS), leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce cancer cell death.[3][4]
Caption: Proposed mechanism of action for this compound.
References
- 1. Phase 1, open-label, dose escalation, safety, and pharmacokinetics study of this compound as a single agent in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Me-344 solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-344. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation isoflavone (B191592) and a potent anti-cancer agent. It is the active demethylated metabolite of NV-128.[1] The primary mechanism of action of this compound is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) by targeting complex I of the electron transport chain.[2] This disruption of mitochondrial respiration leads to a reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of cancer cell death through caspase-dependent and independent pathways.[2] this compound has also been shown to inhibit tubulin polymerization by interacting with tubulin near the colchicine-binding site.[1]
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge when working with this compound is its poor solubility in aqueous solutions. This compound is a hydrophobic molecule and is practically insoluble in water. This can lead to precipitation of the compound in aqueous buffers, resulting in inaccurate experimental results and low bioavailability.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year. For short-term storage, stock solutions can be kept at -20°C for up to a month. Based on the general stability of isoflavones, it is recommended to protect both powder and solutions from light and to use tightly sealed containers.[3]
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
Q4: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture media). What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium to a level below its solubility limit.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate a higher concentration of an organic solvent, you can try to increase the percentage of the co-solvent. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Use a Formulation Strategy: For in vivo studies or more complex in vitro systems, a specific formulation may be necessary. One such formulation involves the use of a mixture of solvents and surfactants to improve solubility.
Issue: Inconsistent or No Biological Activity Observed
Q5: I am not observing the expected biological effects of this compound in my experiments. What could be the reason?
Several factors could contribute to a lack of biological activity:
-
Precipitation: As discussed above, if this compound has precipitated out of solution, its effective concentration will be much lower than intended. Visually inspect your solutions for any signs of precipitation.
-
Degradation: Although specific degradation pathways for this compound are not extensively documented, isoflavones can be sensitive to light, temperature, and pH.[3] Ensure that your stock solutions are stored properly and protected from light. Prepare fresh dilutions in your aqueous buffer immediately before use.
-
Cell Line Sensitivity: Cancer cell lines can have intrinsic sensitivity or resistance to this compound.[2] Resistance has been correlated with higher glycolytic metabolism in some cells.[2] It is advisable to test a range of concentrations and to use a sensitive cell line as a positive control if possible.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | 70 mg/mL |
| Ethanol | 70 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 348.39 g/mol ), weigh out 3.48 mg of this compound powder.
-
Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a working solution, dilute the stock solution directly into your pre-warmed cell culture medium or aqueous buffer.
-
It is crucial to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
-
Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: The Impact of High Glycolytic Metabolism on Me-344 Sensitivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of the mitochondrial inhibitor Me-344, particularly in the context of cancer cell metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation isoflavone (B191592) derivative that acts as a potent anti-cancer agent.[1][2] Its primary mechanism involves the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[3][4] Specifically, this compound targets Complex I (NADH: ubiquinone oxidoreductase) and to a lesser extent, Complex III of the electron transport chain.[5] This inhibition disrupts mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the activation of cell death signaling pathways.[1][5][6] Some studies also indicate that this compound can inhibit Heme oxygenase 1 (HO-1) and may also interact with tubulin polymerization.[6][7]
Q2: What is high glycolytic metabolism (the Warburg Effect) in cancer?
A2: High glycolytic metabolism, often termed the "Warburg Effect," is a hallmark of many cancer cells.[8] It describes the phenomenon where cancer cells preferentially metabolize glucose through aerobic glycolysis, converting it into lactate (B86563), even when sufficient oxygen is available for the more efficient OXPHOS pathway.[9][10] This metabolic shift is believed to support rapid cell proliferation by providing not only energy (ATP) but also essential biosynthetic intermediates needed for creating new cells.[11]
Q3: What is the hypothesized relationship between a high glycolytic rate and this compound sensitivity?
A3: The relationship is complex, but current evidence suggests that a high glycolytic rate may confer resistance to this compound.[12] Since this compound's primary target is mitochondrial respiration (OXPHOS), cancer cells that are heavily reliant on glycolysis for their energy needs may be less affected by its inhibitory action.[1][12] Essentially, these cells have a built-in metabolic bypass to the drug's effects. Conversely, cancer cells that depend more on OXPHOS are more sensitive to this compound. Interestingly, in sensitive lung cancer cells, this compound has been shown to increase the extracellular acidification rate (ECAR), a measure of glycolysis, suggesting a compensatory metabolic response to mitochondrial inhibition.[1]
Troubleshooting Guide
Q4: My highly glycolytic cancer cell line appears resistant to this compound. What could be the reason?
A4: This is a recognized phenomenon. Preclinical data indicates that drug resistance to this compound correlates with higher glycolytic metabolism.[12]
-
Probable Cause: Your cell line's high reliance on glycolysis for ATP production makes it less dependent on the mitochondrial OXPHOS pathway, which is the primary target of this compound. The cells can compensate for the inhibition of mitochondrial energy production by upregulating their already high glycolytic rate.
-
Troubleshooting Steps:
-
Confirm Metabolic Phenotype: Use a metabolic flux analyzer (e.g., Seahorse XF) to confirm the baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A high ECAR/OCR ratio confirms a glycolytic phenotype.
-
Consider Combination Therapy: Explore combining this compound with a glycolysis inhibitor (e.g., 2-deoxyglucose) to simultaneously block both major energy pathways. This dual-targeting approach may overcome resistance.
-
Evaluate Other Resistance Mechanisms: While metabolism is a key factor, other resistance mechanisms could be at play. Investigate the expression levels of this compound targets like HO-1 or proteins involved in drug efflux pumps.
-
Q5: I am not observing the expected decrease in Oxygen Consumption Rate (OCR) after this compound treatment. What should I check?
A5: this compound should cause a rapid and pronounced inhibition of OCR in sensitive cells.[12] If this is not observed, consider the following:
-
Probable Causes & Solutions:
-
Cellular Resistance: The cell line may be intrinsically resistant, relying more on glycolysis than OXPHOS (see Q4).
-
Drug Potency/Degradation: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh solutions for each experiment from a trusted source. For in vivo work, specific formulations may be required.[3]
-
Incorrect Dosage: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Significant inhibition in HEK293T cells was achieved at 5 µg/mL.[5] For leukemia cell lines, IC50 values ranged from 70-260 nM.[7]
-
Assay Conditions: Verify the parameters of your Seahorse XF assay. Ensure cells are seeded evenly and are healthy prior to the assay. Check that the instrument is calibrated and functioning correctly.
-
Q6: I see a significant increase in lactate production (ECAR) after this compound treatment. Is this an expected result?
A6: Yes, this can be an expected result, particularly in drug-sensitive cells.
-
Explanation: When this compound inhibits mitochondrial respiration, cells may attempt to compensate for the loss of ATP production by upregulating glycolysis.[1] This compensatory increase in the glycolytic rate results in higher production and extrusion of lactate, which is measured as an increase in ECAR.
-
Interpretation: This "glycolytic stress" response indicates that the drug is effectively inhibiting its mitochondrial target.[1] In sensitive cells, this compensatory mechanism is often insufficient to promote survival, leading to cell death. In resistant cells, the baseline glycolytic rate may already be so high that this compensatory increase is either not needed or not sufficient to show a dramatic change.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range (MTT/Viability Assay) | Reference(s) |
|---|---|---|
| Leukemia Cell Lines (OCI-AML2, TEX, HL60, etc.) | 70 - 260 nM | [1][7] |
| Primary AML Patient Samples | Cytotoxic (Concentrations not specified) | [7] |
| Lung Cancer (Sensitive: H460, SHP-77) | IC50s determined for ROS assay |[13] |
Table 2: Effective Concentrations of this compound on Metabolic Parameters | Cell Line / Model | Parameter Affected | Effective Concentration | Reference(s) | | :--- | :--- | :--- | | HEK293T Cells | Mitochondrial Respiration (OCR) | 5 µg/mL (Significant Inhibition) |[5] | | Isolated HEK293T Mitochondria | Complex I Activity | Reduced to 28.6% of control |[5] | | Isolated HEK293T Mitochondria | Complex III Activity | Reduced by 10.8% |[5] |
Signaling Pathways and Workflows
Caption: this compound inhibits the mitochondrial ETC, reducing ATP and increasing ROS, triggering cell death pathways.
Caption: Workflow for assessing this compound sensitivity in relation to cellular glycolytic state.
Caption: Troubleshooting logic for unexpected this compound resistance in highly glycolytic cancer cells.
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" (medium with DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
2. Metabolic Flux Analysis (Seahorse XF Assay)
This protocol measures OCR (a proxy for mitochondrial respiration) and ECAR (a proxy for glycolysis).
-
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture plates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
-
Procedure:
-
Plate Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells in the Seahorse XF cell culture plate and allow them to adhere and grow to an optimal density.
-
Assay Preparation: One hour before the assay, wash the cells and replace the complete medium with 180 µL of pre-warmed assay medium. Incubate at 37°C in a non-CO₂ incubator.
-
Compound Loading: Load the hydrated sensor cartridge with compounds for injection. For a simple drug effect assay, load this compound (at 2-5x final concentration) into Port A. For a full mitochondrial stress test, load oligomycin, FCCP, and rotenone/antimycin A into subsequent ports.
-
Calibration & Execution: Calibrate the instrument with the loaded sensor cartridge. Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay.
-
Measurement: The instrument will take baseline measurements of OCR and ECAR before injecting the compounds from each port and taking subsequent measurements.
-
Analysis: Analyze the data using the Seahorse Wave software. A direct injection of this compound should cause a drop in OCR and a potential compensatory rise in ECAR.[14]
-
3. Reactive Oxygen Species (ROS) Detection by Flow Cytometry
This protocol measures intracellular ROS levels using a fluorescent probe.
-
Materials:
-
6-well cell culture plates
-
This compound
-
CM-H2DCFDA probe (or similar ROS-sensitive dye)
-
Flow cytometer
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) for a specified time (e.g., 24 hours).[13] Include an untreated control.
-
Cell Harvest: Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to form a cell pellet.
-
Staining: Wash the cell pellet with PBS. Resuspend the cells in pre-warmed PBS containing the CM-H2DCFDA probe (typically 5-10 µM).
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C. The probe diffuses into the cells and is oxidized by ROS into a fluorescent compound.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess probe.
-
Acquisition: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Analysis: Compare the mean fluorescence intensity of the this compound-treated cells to the untreated control. An increase in intensity indicates a rise in intracellular ROS levels.
-
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 9. The Warburg effect and its cancer therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Glycolytic Switch in Tumors: How Many Players Are Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Peripheral Neuropathy Associated with ME-344: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing peripheral neuropathy, a potential side effect of the investigational drug ME-344. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to peripheral neuropathy?
A1: this compound is a novel isoflavone (B191592) derivative that acts as a mitochondrial inhibitor.[1] Its primary mechanism involves the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[2][3][4] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to reduced ATP production and increased generation of reactive oxygen species (ROS).[2][5][6] The resulting mitochondrial dysfunction and oxidative stress are known mechanisms that can contribute to nerve damage and the development of peripheral neuropathy.[7] Additionally, some studies suggest this compound may also interfere with tubulin polymerization, which could impact axonal transport and mitochondrial motility, further contributing to neurotoxicity.[6]
Q2: What is the reported incidence and severity of peripheral neuropathy in clinical trials of this compound?
A2: Peripheral neuropathy has been identified as a side effect in clinical trials of this compound. In a phase 1 study involving patients with refractory solid tumors, peripheral neuropathy was a dose-limiting toxicity at doses higher than the recommended phase 2 dose of 10 mg/kg administered intravenously weekly for three weeks in a 28-day cycle.[8] Another phase 1b study combining this compound with bevacizumab in patients with metastatic colorectal cancer reported peripheral neuropathy in 20% of participants, with most cases being grade 1 or 2.[9] Patients with pre-existing grade 2 or higher peripheral neuropathy were excluded from this trial.[10]
Troubleshooting Guide
Issue: A subject in our preclinical/clinical study is exhibiting signs of peripheral neuropathy (e.g., numbness, tingling, pain in the extremities).
Potential Cause: this compound-induced neurotoxicity due to mitochondrial dysfunction and oxidative stress in peripheral nerves.
Suggested Actions:
-
Assess and Grade the Severity: Utilize a standardized grading scale for peripheral neuropathy, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), to objectively assess the severity of the symptoms.
-
Dose Modification: Based on the severity, consider a dose reduction or temporary discontinuation of this compound as per the study protocol. For mild sensory paresthesias, intervention may not be immediately necessary beyond close monitoring.[11]
-
Symptomatic Management: For neuropathic pain, consider management strategies used for chemotherapy-induced peripheral neuropathy (CIPN).[11] These may include pharmacological interventions, although common painkillers like paracetamol and ibuprofen (B1674241) are often not effective for neuropathic pain.[12]
-
Supportive Care: Provide patient education on recognizing and managing symptoms. Physiotherapy may be beneficial in maintaining function and quality of life.[13][14]
Data Summary
Table 1: Incidence of Peripheral Neuropathy in this compound Clinical Trials
| Clinical Trial Phase | Combination Therapy | Patient Population | Incidence of Peripheral Neuropathy | Severity | Reference |
| Phase 1 | Monotherapy | Refractory Solid Tumors | Dose-limiting toxicity at >10 mg/kg | Not specified | [8] |
| Phase 1b | Bevacizumab | Metastatic Colorectal Cancer | 20% | Predominantly Grade 1 and 2 | [9] |
Experimental Protocols
Protocol 1: Assessment of Peripheral Neuropathy in Animal Models
Objective: To evaluate the potential of this compound to induce peripheral neuropathy in a preclinical setting.
Methodology:
-
Animal Model: Utilize a standard rodent model (e.g., Wistar or Sprague-Dawley rats).
-
Drug Administration: Administer this compound intravenously at various dose levels, including a vehicle control group. The dosing schedule should be designed to mimic clinical administration.
-
Behavioral Testing:
-
Von Frey Test: Assess mechanical allodynia by measuring the paw withdrawal threshold to calibrated von Frey filaments.
-
Hot Plate Test: Evaluate thermal hyperalgesia by measuring the latency to paw licking or jumping on a heated surface.
-
Rotarod Test: Assess motor coordination and deficits.
-
-
Nerve Conduction Velocity (NCV): At the end of the study, measure sensory and motor NCV in the sciatic and/or tail nerves to directly assess nerve function.
-
Histopathology: Collect dorsal root ganglia (DRG) and sciatic nerves for histopathological analysis. Assess for signs of axonal degeneration, demyelination, and neuronal damage.
Protocol 2: Monitoring and Management of Peripheral Neuropathy in Clinical Trials
Objective: To systematically monitor for and manage peripheral neuropathy in patients receiving this compound.
Methodology:
-
Baseline Assessment: Before initiation of this compound, perform a thorough neurological examination and obtain a detailed history of any pre-existing neuropathic symptoms. Exclude patients with grade 2 or higher peripheral neuropathy.[10]
-
Ongoing Monitoring: At each study visit, administer a validated patient-reported outcome questionnaire for peripheral neuropathy (e.g., FACT/GOG-Ntx). Conduct a neurological examination focusing on sensory and motor function.
-
Grading: Grade the severity of any reported or observed neuropathy using the CTCAE.
-
Management Algorithm:
-
Grade 1: Continue this compound at the current dose with increased monitoring. Educate the patient on symptom management.
-
Grade 2: Consider a dose reduction of this compound. Initiate symptomatic treatment for neuropathic pain if present.
-
Grade 3 or 4: Discontinue this compound treatment. Provide aggressive symptomatic management and supportive care.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced peripheral neuropathy.
Caption: Experimental workflow for assessing and managing this compound-induced peripheral neuropathy.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Drug-Induced Peripheral Neuropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 13. Prevention and management of drug-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drugs that cause peripheral neuropathy: Symptoms and prevention - Prospera Biotech [prosperabiotech.com]
Technical Support Center: Improving the Therapeutic Index of Me-344
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel mitochondrial inhibitor, Me-344. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, alongside detailed experimental protocols and strategies to enhance the therapeutic index of this promising anti-cancer agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our in vitro cytotoxicity assays with this compound. What are the potential causes and how can we troubleshoot this?
A1: High variability in in vitro cytotoxicity assays with this compound can stem from several factors related to its mechanism of action. This compound targets mitochondrial oxidative phosphorylation (OXPHOS), and its efficacy can be influenced by the metabolic state of the cancer cells.
Troubleshooting Steps:
-
Cell Line Metabolic Profiling: Different cancer cell lines exhibit varying degrees of reliance on OXPHOS versus glycolysis for ATP production. We recommend characterizing the metabolic phenotype of your cell lines (e.g., using a Seahorse XF Analyzer) to understand their baseline mitochondrial activity. Cells that are more dependent on OXPHOS are likely to be more sensitive to this compound.[1]
-
Culture Conditions: Ensure consistent culture conditions, including media glucose concentration and cell density, as these can influence cellular metabolism and, consequently, the response to this compound.
-
Assay Time Points: The cytotoxic effects of this compound, which involve disruption of cellular energy production, may manifest over a longer duration compared to agents that induce acute apoptosis. Consider extending your assay endpoint (e.g., to 72 hours) to capture the full effect of the compound.
-
Choice of Cytotoxicity Assay: Standard MTT or MTS assays, which rely on mitochondrial reductase activity, might be confounded by a direct mitochondrial inhibitor like this compound. Consider using an alternative endpoint, such as a cell viability assay based on ATP content (e.g., CellTiter-Glo®) or a direct cell counting method.
Q2: We are concerned about the potential for off-target toxicity, particularly peripheral neuropathy, which has been observed in clinical studies. How can we investigate and potentially mitigate this in our preclinical models?
A2: Peripheral neuropathy is a known dose-limiting toxicity of this compound.[2] Preclinical assessment and mitigation strategies are crucial for improving its therapeutic index.
Strategies for Investigation and Mitigation:
-
In Vitro Neuronal Cell Models: Utilize dorsal root ganglion (DRG) neurons or other neuronal cell lines to assess the direct neurotoxic potential of this compound. Measure endpoints such as neurite outgrowth, mitochondrial function, and cell viability.
-
In Vivo Models of Peripheral Neuropathy: In your animal studies, incorporate assessments for peripheral neuropathy. This can include behavioral tests (e.g., von Frey filaments for mechanical allodynia, hot/cold plate for thermal sensitivity) and histological analysis of nerve tissue.
-
Combination Therapies: Explore co-administration of agents that may protect against chemotherapy-induced peripheral neuropathy. Some potential candidates include glutathione, duloxetine, and mangafodipir.[3]
-
Targeted Drug Delivery: Consider formulating this compound into a nanoparticle-based drug delivery system.[4][5][6][7][8] By functionalizing nanoparticles with ligands that target tumor-specific antigens, you can potentially increase the concentration of this compound at the tumor site while minimizing exposure to healthy neuronal tissues.[4][5][6][7][8]
Q3: We are planning to evaluate this compound in combination with other anti-cancer agents. What is the rationale for combining this compound with anti-angiogenic drugs like bevacizumab?
A3: The combination of this compound with anti-angiogenic agents is based on the principle of inducing "metabolic synthetic lethality".[2][9]
Rationale:
-
Metabolic Shift: Many tumors rely on glycolysis for energy (the Warburg effect). Anti-angiogenic drugs can limit the tumor's access to glucose by disrupting blood supply.[10]
-
Increased Mitochondrial Dependence: This glucose-deprived environment can force cancer cells to become more reliant on mitochondrial oxidative phosphorylation for ATP production.[2]
-
Synergistic Cytotoxicity: By subsequently administering this compound, an inhibitor of OXPHOS, you can effectively shut down the cell's primary remaining energy source, leading to a synergistic anti-tumor effect.[9]
This strategy has shown promise in preclinical and clinical studies, where the combination of this compound and bevacizumab demonstrated antitumor activity.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Type | IC50/EC50 (nM) | Assay Duration (hr) | Reference |
| OCI-AML2 | AML | ~70-260 | 72 | [11][12] |
| TEX | Leukemia | ~70-260 | 72 | [12] |
| HL60 | Leukemia | ~70-260 | 72 | [12] |
| K562 | Leukemia | ~70-260 | 72 | [12] |
| KG1a | Leukemia | ~70-260 | 72 | [12] |
| U937 | Leukemia | ~70-260 | 72 | [12] |
| NB4 | Leukemia | ~70-260 | 72 | [12] |
| R/R AML Patient Samples | AML | ~200-300 | 24 | [13] |
Table 2: In Vivo Efficacy of this compound in an OCI-AML2 Xenograft Model
| Treatment Group (Dose, Route, Schedule) | Outcome | Reference |
| Vehicle Control | - | [14] |
| This compound (50 mg/kg, i.p., every other day) | Significant reduction in tumor growth | [14] |
| This compound (75 mg/kg, i.p., every other day) | Significant reduction in tumor growth | [14] |
| This compound (100 mg/kg, i.p., every other day) | Up to 95% reduction in tumor growth compared to control, with no evidence of toxicity | [11][14] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Objective: To quantify the effect of this compound on mitochondrial ROS production in cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration. Include a positive control such as Antimycin A.
-
Staining with MitoSOX Red:
-
Prepare a working solution of MitoSOX™ Red reagent (e.g., 5 µM in HBSS).
-
Remove the treatment media and wash the cells with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with warm HBSS.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
-
Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a parallel plate stained with Hoechst 33342 or a protein quantification assay) and express the results as a fold change relative to the vehicle control.
Protocol 2: Cellular ATP Production Assay
Objective: To determine the impact of this compound on cellular ATP levels.
Methodology:
-
Cell Culture and Treatment: Plate cells in a white, opaque 96-well plate and treat with this compound as described in Protocol 1.
-
ATP Measurement using a Luminescence-based Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples and normalize to cell number or protein concentration. Express the results as a percentage of the vehicle control.
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of this compound on tubulin polymerization.
Methodology (using a turbidity-based assay kit):
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer to the desired concentration (e.g., 3-4 mg/mL). Prepare a 10x stock of this compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as a polymerization inhibitor) in the same buffer.
-
Assay Setup:
-
Pre-warm a 96-well half-area plate to 37°C.
-
On ice, prepare the polymerization reaction mix containing tubulin, GTP, and a polymerization buffer.
-
Add the 10x compound solution to the appropriate wells of the pre-warmed plate.
-
Initiate the polymerization reaction by adding the tubulin mix to the wells.
-
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the positive and negative controls to determine if this compound inhibits or enhances tubulin polymerization.
Protocol 4: Subcutaneous Xenograft Model for In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a murine xenograft model.
Methodology:
-
Cell Preparation: Culture the desired cancer cell line (e.g., OCI-AML2) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL. For some cell lines, mixing with Matrigel® may improve tumor take rate.
-
Tumor Implantation:
-
Anesthetize immunodeficient mice (e.g., SCID or NSG mice).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor growth by palpation and caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration: Administer this compound (e.g., 50-100 mg/kg) and vehicle control via the desired route (e.g., intraperitoneal injection) and schedule (e.g., every other day).
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. Excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth between the treatment and control groups.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention and Treatment for Chemotherapy-Induced Peripheral Neuropathy: Therapies Based on CIPN Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug delivery systems for mitochondrial targeting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondria-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding Me-344 Induced Cell Death and the Inefficacy of Antioxidant Rescue
Welcome to the technical support center for researchers utilizing the novel anti-cancer agent, Me-344. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, particularly concerning the observation that antioxidant treatment often fails to rescue cells from this compound-induced cell death.
Frequently Asked Questions (FAQs)
Q1: We observe significant cell death in our cancer cell line upon treatment with this compound, which literature suggests is linked to reactive oxygen species (ROS) production. However, co-treatment with the antioxidant N-acetylcysteine (NAC) does not rescue the cells. Why might this be the case?
A1: This is a key observation that highlights the multi-faceted mechanism of this compound. While this compound does induce mitochondrial ROS production, this is not the sole cause of cell death in all cell types.[1] In certain cancer cells, particularly in acute myeloid leukemia (AML), this compound has been shown to have additional targets beyond the mitochondria.[1] Specifically, it can inhibit tubulin polymerization, a process critical for cytoskeleton formation and cell division. This action is independent of ROS, and therefore, antioxidant treatment would not be expected to prevent this mode of cell death. The dominant mechanism of this compound-induced cytotoxicity can be cell-type dependent.
Q2: In some published studies, antioxidants have been shown to partially rescue cells from this compound. What could explain these conflicting results?
A2: The discrepancy in the efficacy of antioxidant rescue is likely due to the differential reliance of various cancer cell lines on mitochondrial respiration versus other pathways for survival and the specific mechanism of this compound action that is most prominent in that cell type. In cells where the primary cytotoxic effect of this compound is driven by ROS generated from mitochondrial disruption, antioxidants like NAC can offer partial protection by scavenging these reactive species.[2] However, in cell lines where inhibition of tubulin polymerization or other non-ROS-mediated pathways are the primary drivers of apoptosis, the effect of antioxidants will be minimal to non-existent.
Q3: What are the primary molecular targets of this compound that contribute to its cytotoxic effects?
A3: this compound is a multi-targeting agent. Its primary and most well-documented targets are within the mitochondria, where it inhibits Complex I and Complex III of the electron transport chain.[2][3] This leads to a decrease in oxygen consumption and ATP production, and a subsequent increase in mitochondrial ROS.[4] Additionally, this compound has been shown to:
-
Inhibit Heme Oxygenase-1 (HO-1): It directly binds to and inhibits HO-1, a key enzyme in redox homeostasis, and promotes its translocation to the mitochondria in sensitive cancer cells.[2][3]
-
Inhibit Tubulin Polymerization: In some cancer cells, such as those in leukemia, this compound disrupts the cytoskeleton by inhibiting the polymerization of tubulin.[1]
-
Modulate Key Signaling Pathways: It activates the AMPK pathway and inhibits mTOR signaling, which are crucial regulators of cellular energy and growth. This compound also activates ERK, leading to the translocation of the pro-apoptotic protein Bax to the mitochondria.[4]
Troubleshooting Guides
Problem: Inconsistent results with antioxidant rescue experiments for this compound-induced cell death.
| Possible Cause | Troubleshooting Step |
| Cell-type specific mechanism of action | Investigate the primary mechanism of this compound-induced cell death in your specific cell line. Assess mitochondrial function (e.g., oxygen consumption rate, ATP levels) and cytoskeletal integrity (e.g., tubulin polymerization assay, immunofluorescence for microtubules) following this compound treatment. |
| Concentration of this compound and antioxidant | Perform a dose-response matrix experiment with varying concentrations of both this compound and the antioxidant to identify any potential concentration-dependent rescue effects. |
| Timing of antioxidant treatment | Vary the timing of antioxidant addition (pre-treatment, co-treatment, post-treatment) relative to this compound exposure to determine the optimal window for a potential rescue effect. |
| Choice of antioxidant | Test different types of antioxidants that act through various mechanisms (e.g., NAC, Trolox, Mito-TEMPO) to see if a specific antioxidant is more effective in your system. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various leukemia cell lines.
| Cell Line | IC50 (nM) |
| OCI-AML2 | ~150 |
| TEX | ~100 |
| HL-60 | ~200 |
| MOLM-13 | ~70 |
| MV4-11 | ~80 |
| U937 | ~260 |
| K562 | ~250 |
Data extracted from a study on the anti-leukemic properties of this compound. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
To further elucidate the complex mechanisms discussed, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating the efficacy of antioxidant treatment.
Caption: this compound Signaling Pathway.
Caption: Antioxidant Rescue Experimental Workflow.
References
- 1. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in Me-344 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the investigational anticancer agent Me-344. The information is presented in a question-and-answer format to address common issues and sources of variability observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, a second-generation isoflavone (B191592), is a novel cytotoxic agent that primarily targets mitochondrial bioenergetics in cancer cells.[1][2] Its main mechanism involves the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), leading to a reduction in ATP production and an increase in reactive oxygen species (ROS).[1][3][4][5] This disruption of mitochondrial function can induce both caspase-dependent and independent cell death.[6][7]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
The efficacy of this compound can differ significantly across various cancer cell lines.[1] This variability is attributed to several factors, including:
-
Metabolic Phenotype: Cell lines that are highly dependent on mitochondrial respiration for energy are generally more sensitive to this compound. In contrast, cells with a higher glycolytic rate may exhibit resistance.[8][9]
-
Redox Homeostasis: The basal levels of oxidative stress and the cell's capacity to manage ROS are crucial.[3][5] Sensitive cells often have higher basal levels of ROS and are more susceptible to the additional oxidative stress induced by this compound.[3][5]
-
Expression of Key Proteins: The expression levels of proteins such as Heme Oxygenase-1 (HO-1) can influence sensitivity. High basal levels of HO-1 have been observed in sensitive lung cancer cell lines.[3]
-
Tubulin Mutations: In some cell lines, resistance has been linked to mutations in α-tubulin, affecting this compound's ability to inhibit tubulin polymerization.[10]
Q3: What are the known molecular targets of this compound?
Studies have identified several molecular targets for this compound:
-
Mitochondrial Electron Transport Chain: this compound inhibits Complex I and, to a lesser extent, Complex III of the electron transport chain, which disrupts oxygen consumption and ATP synthesis.[1][6][8][11]
-
Heme Oxygenase-1 (HO-1): this compound can directly bind to and inhibit HO-1, an enzyme involved in redox homeostasis.[3][12] This inhibition is more pronounced in sensitive cells and is associated with the translocation of HO-1 to the mitochondria.[3][12]
-
Tubulin: this compound has been shown to inhibit tubulin polymerization by interacting near the colchicine-binding site, leading to G2/M cell cycle arrest.[10]
-
Voltage-Dependent Anion Channels (VDACs): Proteomic analyses have indicated that this compound can impact mitochondrial proteins, including VDACs.[3]
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity in my cell line.
-
Possible Cause 1: High Glycolytic Rate. Your cell line may rely more on glycolysis than oxidative phosphorylation for energy. Resistance to this compound has been correlated with higher glycolytic metabolism.[8][9]
-
Troubleshooting Step: Measure the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells using a Seahorse XF Analyzer to determine their metabolic phenotype.
-
-
Possible Cause 2: Low Basal Oxidative Stress. The cytotoxic effects of this compound are linked to the induction of reactive oxygen species (ROS).[1][3] Cells with robust antioxidant systems may be more resistant.
-
Possible Cause 3: Cell Line is Intrinsically Resistant. Some cell lines are naturally resistant to this compound.[1] For example, in a screen of 240 human tumor cell lines, 20 were found to be intrinsically resistant.[1]
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range for all experiments.
-
-
Possible Cause 2: Degradation of this compound. Like many small molecules, this compound may be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 70 - 260 | [10] |
| TEX | Acute Myeloid Leukemia | 70 - 260 | [10] |
| HL60 | Acute Myeloid Leukemia | 70 - 260 | [10] |
| K562 | Acute Myeloid Leukemia | 70 - 260 | [10] |
| KG1a | Acute Myeloid Leukemia | 70 - 260 | [10] |
| U937 | Acute Myeloid Leukemia | 70 - 260 | [10] |
| NB4 | Acute Myeloid Leukemia | 70 - 260 | [10] |
| SHP-77 | Lung Cancer (Sensitive) | Low µM range | [1][5] |
| H460 | Lung Cancer (Sensitive) | Low µM range | [1][5] |
| H596 | Lung Cancer (Resistant) | High µM range | [1][5] |
| SW900 | Lung Cancer (Resistant) | High µM range | [1][5] |
| KB-3.1 | Epidermoid Carcinoma | Lower IC50 | [10] |
| KB-4.0-HTI36 | Epidermoid Carcinoma (Tubulin Mutant) | ~3-fold higher IC50 | [10] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound.
-
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Intracellular ROS
This protocol allows for the quantification of reactive oxygen species generation following this compound treatment.
-
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
CM-H2DCFDA probe
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., the IC50 value) for a specified time (e.g., 24 hours).
-
In the last 30 minutes of treatment, add CM-H2DCFDA to the medium at a final concentration of 5 µM.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Visualizations
Caption: this compound signaling pathways leading to cell death.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavone this compound disrupts redox homeostasis and mitochondrial function by targeting Heme Oxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Isoflavone this compound Disrupts Redox Homeostasis and Mitochondrial Function by Targeting Heme Oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Me-344 and the Complex I Inhibitor Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanistic actions of the investigational anti-cancer agent Me-344 and the well-characterized mitochondrial complex I inhibitor, rotenone (B1679576). By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to equip researchers with a thorough understanding of their similarities and distinctions.
Core Mechanisms of Action: A Tale of Two Inhibitors
Both this compound, a second-generation isoflavone (B191592) derivative, and rotenone, a naturally occurring pesticide, exert their primary cytotoxic effects by targeting the mitochondrial electron transport chain.[1][2] Their principal shared target is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) , the first and largest enzyme complex of the oxidative phosphorylation system.[2][3] Inhibition of this complex disrupts the flow of electrons, leading to a cascade of downstream events that culminate in cell death.
Rotenone is a potent and specific inhibitor of complex I, binding to the ubiquinone binding site and preventing the transfer of electrons from NADH to coenzyme Q.[4] This blockade leads to a sharp decrease in ATP production and a significant increase in the production of reactive oxygen species (ROS), primarily superoxide, from the stalled complex I.[5][6][7] The resulting oxidative stress and energy depletion are key drivers of rotenone-induced apoptosis.[5][8]
This compound also directly inhibits mitochondrial complex I, which is associated with an immediate reduction in mitochondrial oxygen consumption.[2] In addition to its effect on complex I, some evidence suggests that this compound may also inhibit complex III to a lesser extent.[9] A key feature of this compound's mechanism is its ability to induce a significant increase in intracellular ROS, particularly hydrogen peroxide (H₂O₂) and hydroxyl radicals, in cancer cells that are sensitive to the drug.[1][8][10] This selective ROS generation contributes to its anti-cancer activity.[10]
Quantitative Comparison of Biological Effects
The following tables summarize the available quantitative data for this compound and rotenone, providing a basis for comparing their potency and effects on cell viability.
| Parameter | This compound | Rotenone | Source(s) |
| Target(s) | Mitochondrial Complex I, Heme Oxygenase 1 (HO-1) | Mitochondrial Complex I | [2][11] |
| IC50 for Complex I Inhibition | Not explicitly quantified in a direct assay | 1.7 - 2.2 µM |
Table 1: Comparison of Molecular Targets and Inhibitory Concentrations. This table highlights the primary molecular targets of this compound and rotenone and provides the half-maximal inhibitory concentration (IC50) for complex I inhibition where available.
| Cell Line | This compound IC50 (nM) | Rotenone IC50 | Source(s) |
| Leukemia Cell Lines | |||
| OCI-AML2, TEX, HL60, K562, KG1a, U937, NB4 | 70 - 260 | Not specified for these lines | [8][12] |
| SH-SY5Y (Neuroblastoma) | Not specified | ~5 nM (for 50% cell death) | [3] |
| HEK293T | Not specified | Not specified | [2] |
| HL-1 (Cardiomyocytes) | Not specified | >500 nM (for significant ROS increase) | [7] |
Table 2: Comparative Cytotoxicity (IC50) in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and rotenone in different cell lines, indicating their cytotoxic potency.
Signaling Pathways and Cellular Consequences
The inhibition of mitochondrial complex I by this compound and rotenone triggers distinct yet overlapping signaling cascades that ultimately lead to apoptosis.
Rotenone-Induced Apoptotic Pathway
Rotenone's potent inhibition of complex I leads to a rapid depletion of ATP and a surge in mitochondrial ROS. This oxidative stress triggers the mitochondrial permeability transition pore (mPTP) to open, leading to the release of cytochrome c into the cytosol.[10] Cytochrome c then activates caspase-9 and the subsequent caspase cascade, culminating in the execution of apoptosis.[10] Furthermore, rotenone-induced ROS can activate stress-activated protein kinases (SAPKs) such as JNK and p38, which further promote apoptosis.[13]
Caption: Rotenone's mechanism of inducing apoptosis.
This compound-Induced Signaling in Cancer Cells
This compound's inhibition of complex I and subsequent ROS production in sensitive cancer cells also initiates apoptotic signaling.[8] The generated ROS can lead to the activation of the ERK signaling pathway, which in turn promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[8][9] Bax then facilitates the release of cytochrome c, triggering the caspase cascade.[9] Additionally, this compound has been shown to inhibit heme oxygenase 1 (HO-1), an enzyme involved in cellular stress responses, further contributing to its anti-cancer effects.[11]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnas.org [pnas.org]
- 3. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Rotenone-Induced 4-HNE Aggresome Formation and Degradation in HL-1 Cardiomyocytes: Role of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Two-Pronged Attack: Synergistic Effects of Me-344 with Tyrosine-Kinase Inhibitors
A Comparative Guide for Researchers in Oncology Drug Development
The landscape of cancer therapy is increasingly dominated by combination strategies designed to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed when combining the novel mitochondrial inhibitor Me-344 with multi-targeted tyrosine-kinase inhibitors (TKIs). Drawing on preclinical data, we explore the mechanism of this synergy, present key experimental findings, and detail the methodologies used to obtain these results.
The Rationale for Combination: Exploiting Metabolic Plasticity
Tyrosine-kinase inhibitors, such as nintedanib (B1663095) and regorafenib, are established anti-cancer agents that primarily function by blocking receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR and PDGFR.[1] This blockade can lead to a reduction in tumor glycolysis.[1] However, tumors often develop resistance by undergoing a metabolic shift, becoming less dependent on glycolysis and more reliant on mitochondrial oxidative phosphorylation (OXPHOS) for survival and energy production.[2]
This adaptive resistance presents a therapeutic vulnerability. This compound is a second-generation isoflavone (B191592) that functions as a potent mitochondrial inhibitor.[2][3] It specifically targets Complex I and, to a lesser extent, Complex III of the electron transport chain, disrupting mitochondrial respiration, inhibiting ATP production, and generating reactive oxygen species (ROS) in cancer cells.[1][4][5]
The combination of a TKI with this compound creates a "metabolic synthetic lethality."[6][7][8] The TKI first forces the tumor to rely on mitochondrial metabolism, and this compound then shuts down this escape pathway, leading to a potent, synergistic anti-tumor effect.[1][6]
Quantitative Analysis of In Vivo Synergy
Preclinical studies in spontaneous breast and lung tumor models have demonstrated significant synergy between this compound and various TKIs. The data, primarily from the work of Navarro et al. (2016) as cited in subsequent reviews, shows a marked improvement in tumor growth inhibition (TGI) with the combination therapy compared to TKI monotherapy.[1][3]
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Source |
| Nintedanib (TKI) | Spontaneous Breast/Lung | 64% | [1] |
| Nintedanib + this compound | Spontaneous Breast/Lung | 92% | [1] |
| Regorafenib (TKI) | Spontaneous Breast/Lung | Not Specified (Monotherapy) | [1] |
| Regorafenib + this compound | Spontaneous Breast/Lung | 88% | [1] |
Note: Specific in vitro data, such as IC50 values and Combination Index (CI) values for this compound with TKIs, were not available in the reviewed literature, highlighting an area for future research.
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between TKIs and this compound is rooted in the sequential targeting of the two primary energy-producing pathways in cancer cells.
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the synergy between this compound and TKIs. These are based on standard methodologies, as the specific protocols from the primary preclinical studies were not available for review.
In Vitro Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a range of concentrations of the TKI alone, this compound alone, and the combination of both drugs at a fixed ratio. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the cells with the drugs for a specified period, typically 48-72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values for each treatment condition. Synergy can be quantified by calculating a Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the drug combination in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into control (vehicle) and treatment groups (TKI alone, this compound alone, TKI + this compound).
-
Treatment Administration: Administer drugs according to a predetermined schedule. TKIs are often administered daily via oral gavage, while this compound has been administered intravenously on a weekly schedule (e.g., 10 mg/kg).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowed size. Euthanize the animals, excise the tumors, and weigh them.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group. Statistical analysis (e.g., ANOVA) is used to determine if the combination effect is significantly greater than the single agents.
Conclusion and Future Directions
The preclinical evidence strongly supports a synergistic relationship between this compound and TKIs. This combination effectively targets the metabolic plasticity that cancer cells use to evade TKI therapy, offering a promising strategy to overcome acquired resistance. The "metabolic synthetic lethality" approach, by inhibiting both glycolysis and mitochondrial respiration, results in significantly enhanced anti-tumor activity in vivo.
For drug development professionals, this synergy warrants further investigation. Key future steps should include:
-
In Vitro Synergy Studies: Conducting detailed in vitro experiments across a panel of cancer cell lines to establish IC50 values and calculate Combination Indices to confirm and quantify the synergy.
-
Combination with Other TKIs: Exploring the combination of this compound with other widely used TKIs, such as sorafenib, particularly in relevant cancer types like hepatocellular carcinoma.
-
Clinical Translation: Building on early-phase clinical trials that have combined this compound with anti-angiogenic agents, designing trials to specifically test the combination with TKIs in patient populations likely to benefit from this metabolic targeting strategy.
References
- 1. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Tumor Mitochondrial Metabolism Overcomes Resistance to Antiangiogenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating Me-344 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Me-344, a second-generation isoflavone (B191592), has emerged as a promising anti-cancer agent with a dual mechanism of action targeting both mitochondrial bioenergetics and microtubule dynamics. Validating the engagement of this compound with its intracellular targets in live cells is crucial for understanding its therapeutic potential and for the development of novel cancer therapies. This guide provides a comparative overview of this compound's performance against other well-established inhibitors, supported by experimental data and detailed protocols for key validation assays.
Quantitative Comparison of this compound and Alternative Compounds
The efficacy of this compound as a mitochondrial and cytoskeletal inhibitor can be quantitatively assessed and compared to other known agents. The following tables summarize key performance indicators.
| Compound | Target | Assay | Cell Line | Concentration | % Inhibition of Mitochondrial Respiration | Source |
| This compound | Mitochondrial Complex I | Oxygen Consumption | HEK293T | 5 µg/mL | Significant decrease | [1] |
| This compound | Mitochondrial Complex I | Oxygen Consumption | HEK293T | 20 µg/mL | ~33.3% | [1] |
| ME-143 | Mitochondrial Complex I | Oxygen Consumption | HEK293T | 7.5 µg/mL | Significant decrease | [1] |
| Rotenone (B1679576) | Mitochondrial Complex I | Complex I Activity Assay | Isolated HEK293T Mitochondria | - | 62.9% | |
| This compound | Mitochondrial Complex I | Complex I Activity Assay | Isolated HEK293T Mitochondria | - | 71.4% | [1] |
| Metformin | Mitochondrial Complex I | Oxygen Consumption | Primary Hepatocytes | 500-1000 µM | Significant decrease | [2] |
Table 1: Comparison of Mitochondrial Respiration Inhibition
| Compound | Target | Assay | Cell Line | IC50 (nM) | Source |
| This compound | Tubulin | Cytotoxicity | OCI-AML2, TEX, HL-60, etc. | 70-260 | [3] |
| Paclitaxel (B517696) | Tubulin | Cytotoxicity | A2780 | - | [4] |
| Vincristine | Tubulin | Cytotoxicity | HT-29, SK-N-MC | - | [5] |
Table 2: Comparison of Cytotoxicity via Tubulin Inhibition
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is essential to visualize the signaling pathways it perturbs and the workflows of the assays used to validate its target engagement.
Experimental Protocols
Accurate validation of this compound target engagement requires robust and reproducible experimental protocols. The following are detailed methodologies for key assays.
Live-Cell Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, providing a direct readout of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
This compound and control compounds (e.g., rotenone, antimycin A, FCCP)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with appropriate substrates.
-
Medium Exchange: Remove the cell culture medium from the plate and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Prepare Compound Plate: Prepare a utility plate containing this compound and other compounds at desired concentrations for injection.
-
Assay Run: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer. Follow the manufacturer's instructions to perform the assay, which typically involves sequential injections of an inhibitor (e.g., this compound), a mitochondrial uncoupler (e.g., FCCP), and inhibitors of complex I and III (e.g., rotenone and antimycin A).
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the effects of this compound to control compounds.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[7]
Materials:
-
Live cells expressing the target protein(s)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., antibodies for Western blotting or mass spectrometry)
Protocol:
-
Cell Treatment: Treat live cells with this compound or vehicle control at various concentrations for a defined period.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Apply a temperature gradient using a thermal cycler for a short duration (e.g., 3-7 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[8][9]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
This compound, paclitaxel (positive control for stabilization), and colchicine (B1669291) (positive control for inhibition)
-
Spectrophotometer with temperature control
Protocol:
-
Prepare Tubulin: Resuspend purified tubulin in ice-cold polymerization buffer.
-
Prepare Compounds: Prepare serial dilutions of this compound and control compounds in polymerization buffer.
-
Initiate Polymerization: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compounds.
-
Monitor Polymerization: Immediately place the plate in a spectrophotometer set to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for this compound's inhibition of tubulin polymerization and compare it to the effects of control compounds.[10]
References
- 1. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Me-344 and NV-128 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug development, isoflavone (B191592) derivatives have emerged as a promising class of compounds. Among these, Me-344 and its structural analog NV-128 have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of the cytotoxicity of this compound and NV-128, supported by available preclinical data.
Executive Summary
This compound, the active demethylated metabolite of NV-128, demonstrates superior cytotoxic potency in preclinical studies.[1] Both compounds target the mitochondria, a critical organelle for cancer cell metabolism and survival, but through distinct and overlapping mechanisms.[1][2] This guide will delve into their mechanisms of action, present a comparative analysis of their cytotoxic activity, and provide detailed experimental protocols for assessing their efficacy.
Mechanisms of Action: A Tale of Two Isoflavones
NV-128: A Multi-faceted Approach to Cell Death
NV-128, a second-generation isoflavone derivative, induces caspase-independent cell death in cancer cells. Its mechanism of action is primarily centered on the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[2] By inhibiting mTOR, NV-128 disrupts mitochondrial function, leading to a decrease in ATP production and an increase in mitochondrial reactive oxygen species (ROS).[2] This cascade of events culminates in mitochondrial depolarization and the nuclear translocation of endonuclease G (EndoG), which cleaves nuclear DNA and induces chromatin condensation.[1] Furthermore, NV-128 activates the mitochondrial MAP/ERK kinase pathway, leading to the upregulation of the pro-apoptotic protein Bax and a subsequent loss of mitochondrial membrane potential.[1]
This compound: A Potent Mitochondrial Toxin and Cytoskeletal Disruptor
This compound, structurally similar to NV-128, exhibits greater anticancer potency. Its primary target is the mitochondria, where it interferes with oxidative phosphorylation by inhibiting complex I of the electron transport chain.[1] This leads to a reduction in mitochondrial oxygen consumption, a loss of mitochondrial membrane potential, and the generation of mitochondrial ROS.[1] Beyond its effects on mitochondria, this compound has been shown to inhibit tubulin polymerization by interacting with tubulin near the colchicine-binding site, thereby disrupting the cytoskeleton and inducing cell death.[1]
Cytotoxicity Profile: A Quantitative Comparison
Direct head-to-head cytotoxic comparisons in the same cell lines are limited in the public domain. However, by compiling data from independent studies, a clear trend of this compound's superior potency emerges.
| Compound | Cancer Type | Cell Line(s) | Cytotoxicity Metric (IC50/GI50) | Molar Concentration | Reference |
| This compound | Leukemia | OCI-AML2, TEX, HL60, K562, KG1a, U937, NB4 | IC50 | 70–260 nM | [1] |
| NV-128 | Epithelial Ovarian Cancer | Paclitaxel- and Carboplatin-resistant EOC cells | GI50 | 1 - 5 µg/mL | [2] |
| NV-128 | Epithelial Ovarian Cancer | Paclitaxel- and Carboplatin-resistant EOC cells | GI50 (calculated) | ~3.3 - 16.3 µM* | [2] |
*Calculated based on a molecular weight of 306.365 g/mol for NV-128. This conversion provides an approximation for comparison.
The data clearly indicates that this compound is cytotoxic at nanomolar concentrations, while NV-128 exhibits activity in the micromolar range. This suggests that this compound is significantly more potent than its parent compound.
Experimental Protocols for Cytotoxicity Assays
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for two common cytotoxicity assays.
Experimental Workflow: Cytotoxicity Assessment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and NV-128 stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and NV-128. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and NV-128 stock solutions
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and air dry.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.
Conclusion
The available data strongly suggests that this compound is a more potent cytotoxic agent than its precursor, NV-128. This increased potency is likely attributable to its dual mechanism of action, targeting both mitochondrial respiration and tubulin polymerization. For researchers in oncology drug discovery, this compound represents a compelling candidate for further investigation, particularly in cancers that are resistant to conventional therapies. The experimental protocols provided herein offer a standardized approach for conducting direct comparative studies to further elucidate the cytotoxic profiles of these and other novel anti-cancer compounds.
References
Me-344: A Mitochondrial Inhibitor's Potential in Overcoming Chemotherapeutic Resistance
For Immediate Release
San Diego, CA – Preclinical and early clinical studies are shedding light on the potential of Me-344, a novel isoflavone (B191592) derivative, to enhance the efficacy of various chemotherapeutic agents, particularly in the context of acquired resistance. By targeting mitochondrial oxidative phosphorylation (OXPHOS), this compound exploits a key metabolic vulnerability in cancer cells, creating opportunities for synergistic combinations with drugs that modulate tumor metabolism and angiogenesis. This guide provides a comparative analysis of this compound's cross-resistance profile and synergistic potential with other anticancer agents, supported by available experimental data.
This compound's primary mechanism of action involves the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] This disruption of OXPHOS leads to reduced ATP production, increased generation of reactive oxygen species (ROS), and ultimately, caspase-independent cell death.[1][3] Interestingly, some cancer cells exhibit intrinsic resistance to this compound, which has been correlated with a higher glycolytic index, suggesting a metabolic basis for sensitivity.[2][4][5]
Synergistic Combinations Targeting Metabolic Vulnerabilities
The therapeutic strategy behind this compound combination therapies often revolves around inducing a state of "metabolic synthetic lethality."[6][7] Many tumors rely on glycolysis for energy (the Warburg effect). However, anti-angiogenic agents can normalize the tumor vasculature and alleviate hypoxia, prompting a metabolic shift towards mitochondrial respiration.[7][8] This increased reliance on OXPHOS makes the cancer cells more susceptible to inhibitors like this compound.
This compound and Anti-Angiogenic Agents
Preclinical and clinical studies have explored the combination of this compound with anti-angiogenic drugs, such as the VEGF inhibitor bevacizumab and tyrosine kinase inhibitors (TKIs) like regorafenib (B1684635) and nintedanib.[2][3][8]
Preclinical Findings: In a CT26 colon carcinoma syngeneic murine model, the combination of this compound with regorafenib resulted in significantly reduced tumor growth compared to regorafenib alone.[8][9] Similarly, synergistic effects were observed with this compound and nintedanib, increasing the tumor growth inhibition (TGI) from 64% to 92%.[3] The combination with regorafenib also showed a TGI of 88%.[3]
Clinical Evaluation: A phase 1b clinical trial (NCT05824559) evaluated this compound in combination with bevacizumab in patients with refractory metastatic colorectal cancer (mCRC).[6][8][10] While the combination was found to be well-tolerated, it demonstrated limited disease control in a heavily pretreated population.[7] At the 16-week mark, 25% of 20 evaluable patients did not experience disease progression, meeting the study's predetermined threshold for further investigation.[6] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 6.7 months.[6][7]
| Clinical Trial (NCT05824559): this compound + Bevacizumab in mCRC | |
| Metric | Result |
| 16-Week Progression-Free Survival (PFS) | 30.6%[7] |
| Median PFS | 1.9 months[6][7] |
| Median Overall Survival (OS) | 6.7 months[6][7] |
| Objective Response Rate | No objective responses[7] |
| Stable Disease | 39% of patients[7] |
A phase 0/1 window of opportunity study in HER2-negative breast cancer also showed that the combination of this compound and bevacizumab led to a significant decrease in the proliferation marker Ki67 compared to bevacizumab alone, particularly in tumors with evidence of vascular normalization.[8][9]
This compound and Other Chemotherapeutics
This compound has also been investigated in combination with other classes of anticancer drugs, demonstrating synergistic effects in preclinical models of acute myeloid leukemia (AML) and solid tumors.
This compound and Venetoclax (B612062) in AML: In AML, where cells often rely on OXPHOS for survival, particularly in the context of resistance to cytarabine-based chemotherapy, this compound shows significant promise.[11][12] Preclinical studies have demonstrated that this compound enhances the antileukemic activity of the BCL-2 inhibitor venetoclax, even in cytarabine-resistant AML cells.[11][12][13] This combination synergistically induces apoptosis and prolongs survival in AML xenograft models.[11][13] The mechanism appears to involve the cooperative suppression of OXPHOS and the purine (B94841) biosynthesis pathway.[12] In an MV4-11 leukemia-bearing mouse model, the combination of this compound and venetoclax extended median survival by 37%, a significant improvement over the 7.5% extension seen with venetoclax and cytarabine.[11]
| Preclinical Study: this compound + Venetoclax in AML (MV4-11 Xenograft) | |
| Treatment Group | Median Survival Extension |
| This compound + Venetoclax | 37%[11] |
| Cytarabine + Venetoclax | 7.5%[11] |
This compound and Tubulin Inhibitors: Beyond its effects on mitochondria, this compound has been shown to inhibit tubulin polymerization by interacting near the colchicine-binding site, leading to G2/M cell cycle arrest.[3][14] This dual mechanism of action has led to investigations of this compound in combination with other tubulin inhibitors. In AML cells, this compound demonstrated synergistic cell-killing effects with vinblastine.[3][14]
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assays
-
Cell Lines: A panel of cancer cell lines, including those with intrinsic or acquired resistance to standard chemotherapeutics, are used.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound alone, the chemotherapeutic agent alone, and in combination at various ratios.
-
Viability Assessment: Cell viability is typically measured after 72 hours of treatment using assays such as the MTS assay.[14]
-
Synergy Analysis: The combination index (CI) is calculated using methods like the Chou-Talalay method (e.g., using CalcuSyn software) or by assessing "Excess Over Bliss Additivism" to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSGS mice) are subcutaneously or intravenously injected with human cancer cells to establish tumors.[11]
-
Treatment Regimen: Once tumors are established, mice are randomized into control and treatment groups. Drugs are administered via appropriate routes (e.g., intravenous for this compound) at predetermined doses and schedules.[13]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is often tumor growth inhibition or extension of survival.[11][14]
-
Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.[14]
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action targeting mitochondrial complex I.
References
- 1. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Enhancing anti-AML activity of venetoclax by isoflavone this compound through suppression of OXPHOS and/or purine biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Me-344's Anti-Tumor Efficacy in Sensitive vs. Resistant Cancer Cell Lines
Me-344, a novel isoflavone (B191592) derivative, has demonstrated promising anti-tumor activity by targeting mitochondrial bioenergetics. However, the emergence of resistance poses a significant challenge to its therapeutic potential. This guide provides a comprehensive comparison of this compound's effects on sensitive and resistant cancer cell lines, supported by experimental data, to elucidate the mechanisms underpinning its differential activity.
The cytotoxic effects of this compound are primarily mediated through the inhibition of Complex I in the mitochondrial electron transport chain.[1] This disruption leads to a cascade of events including decreased oxygen consumption, a drop in ATP production, and an increase in reactive oxygen species (ROS), ultimately culminating in caspase-independent cell death.[2] Notably, cancer cell lines exhibit intrinsic differences in their susceptibility to this compound, with some being highly sensitive while others display inherent resistance.[2] This differential response is closely linked to the metabolic phenotype of the cancer cells.
Comparative Efficacy of this compound in Lung Cancer Cell Lines
Studies have identified distinct sensitivity profiles to this compound among non-small cell lung cancer (NSCLC) cell lines. Specifically, SHP-77 and H460 cells have been characterized as sensitive, whereas H596 and SW900 cells are recognized as resistant.[2] The following tables summarize the key quantitative differences in their response to this compound.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Phenotype | IC50 (µM) |
| SHP-77 | Sensitive | ~1 |
| H460 | Sensitive | ~2.5 |
| H596 | Resistant | >10 |
| SW900 | Resistant | >10 |
| IC50 values are approximate and based on graphical data from Manevich, et al. (2016). Values represent the concentration of this compound required to inhibit cell growth by 50% after a 24-hour treatment. |
Table 2: Differential Impact on Mitochondrial Respiration
| Cell Line | Phenotype | Basal Oxygen Consumption Rate (OCR) (% of Control) |
| SHP-77 | Sensitive | Significant Decrease |
| H460 | Sensitive | Significant Decrease |
| H596 | Resistant | Minimal Change |
| SW900 | Resistant | Minimal Change |
| Data reflects the pronounced inhibition of oxygen consumption rates in sensitive cells upon this compound treatment, a key indicator of its on-target effect. Resistant cells, in contrast, maintain their respiratory function, suggesting a mechanism of evasion. |
Table 3: Induction of Apoptosis
| Cell Line | Phenotype | Apoptosis Rate (% of Apoptotic Cells) |
| SHP-77 | Sensitive | Significant Increase |
| H460 | Sensitive | Significant Increase |
| H596 | Resistant | No Significant Change |
| SW900 | Resistant | No Significant Change |
| Apoptosis, or programmed cell death, is a key outcome of effective cancer therapy. This compound effectively induces apoptosis in sensitive cells, while resistant cells are able to evade this cell death pathway. |
Deciphering the Signaling Pathways: Sensitive vs. Resistant Cells
The differential response to this compound is rooted in the distinct signaling pathways activated in sensitive versus resistant cells. In sensitive cells, this compound triggers a lethal cascade involving the AMPK and ERK pathways. Conversely, resistant cells appear to circumvent these pro-death signals.
Caption: this compound signaling in sensitive cells.
Caption: this compound signaling in resistant cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at an appropriate density and allow them to adhere.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XFp Analyzer with the provided calibration solution.
-
Assay Protocol: Load the miniplate into the analyzer and perform baseline OCR measurements. Inject this compound (or vehicle control) and monitor the change in OCR over time.
-
Data Analysis: Normalize the OCR data to the cell number and express the results as a percentage of the basal OCR of control cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Caption: Workflow for this compound activity comparison.
References
Assessing the Synthetic Lethality of ME-344 with Anti-Angiogenic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational mitochondrial inhibitor ME-344 in combination with anti-angiogenic agents, focusing on the concept of synthetic lethality. We will delve into the preclinical rationale, clinical trial data, and the underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction: The Rationale for Combining this compound and Anti-Angiogenic Therapy
This compound is a second-generation isoflavone (B191592) that acts as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) by targeting Complex I of the electron transport chain.[1][2] This disruption of mitochondrial respiration leads to a significant reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cancer cell death.[2][3] Preclinical studies have demonstrated its cytotoxic effects across various cancer cell lines, including those resistant to conventional chemotherapy.[2][4]
Anti-angiogenic agents, such as the VEGF inhibitor bevacizumab, function by normalizing the tumor vasculature and correcting hypoxia.[5] This vascular normalization, however, can induce a metabolic shift in tumor cells, forcing them to rely more heavily on mitochondrial respiration for energy.[5][6] This sets the stage for a synthetic lethal interaction, where the combination of an anti-angiogenic agent and a mitochondrial inhibitor like this compound can be synergistically effective. The anti-angiogenic agent creates a dependency on mitochondrial function, which is then targeted and disrupted by this compound.[5][7]
Preclinical Evidence of Synergy
Preclinical data has consistently supported the combination of this compound with anti-angiogenic agents. In various cancer models, this combination has shown enhanced anti-tumor activity compared to either agent alone.[1][5] For instance, in a spontaneous breast tumor model, combining this compound with a tyrosine-kinase inhibitor (TKI) with anti-angiogenic properties resulted in significantly enhanced anti-tumor effects.[1] The underlying principle is that by inhibiting both glycolysis (a downstream effect of anti-angiogenics) and mitochondrial metabolism, the combination therapy effectively shuts down the two major energy production pathways in cancer cells.[6]
Clinical Evaluation: Performance in Human Trials
The combination of this compound and bevacizumab has been evaluated in clinical trials, providing valuable insights into its safety and efficacy in patients.
Phase 1b Study in Metastatic Colorectal Cancer (mCRC)
A Phase 1b clinical trial (NCT05824559) evaluated the safety and efficacy of this compound in combination with bevacizumab in patients with heavily pretreated metastatic colorectal cancer.[5][7]
Table 1: Efficacy and Safety Data from the Phase 1b Trial of this compound + Bevacizumab in mCRC
| Endpoint | Result | Citation |
| Efficacy | ||
| 16-Week Progression-Free Survival (PFS) | 30.6% (95% CI: 12.2–51.3) | [5] |
| Median Progression-Free Survival (PFS) | 1.9 months (95% CI: 1.6–4.7) | [5] |
| Median Overall Survival (OS) | 6.7 months (95% CI: 3.4-not reached) | [5] |
| Objective Response Rate (ORR) | 0% | [5] |
| Stable Disease (SD) | 39% (9 patients) | [5] |
| Safety (Most Common Adverse Events, All Grades) | ||
| Fatigue | 48% | [5] |
| Abdominal Pain | 35% | [5] |
| Diarrhea | 30% | [5] |
| Constipation | 30% | [5] |
| Peripheral Sensory Neuropathy | 17% | [5] |
CI: Confidence Interval
The study concluded that the combination was well-tolerated, with some evidence of disease stabilization in a heavily pretreated patient population.[5]
Phase 0/I Trial in Early HER2-Negative Breast Cancer
A randomized Phase 0/I trial investigated the biological activity of this compound or placebo when added to bevacizumab in patients with early HER2-negative breast cancer.[8][9] The primary endpoint was the change in the proliferation marker Ki67.
Table 2: Ki67 Changes in the Phase 0/I Trial of this compound + Bevacizumab in Breast Cancer
| Treatment Arm | Mean Relative Ki67 Change | p-value (vs. Placebo) | Citation |
| This compound + Bevacizumab | -23.4% (decrease) | < 0.001 | [8] |
| Placebo + Bevacizumab | +186% (increase) | N/A | [8] |
The study demonstrated that this compound has significant biological antitumor activity, particularly after the induction of vascular normalization by bevacizumab.[8] This provides strong clinical evidence for the proposed mechanism of synthetic lethality.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of mitochondrial Complex I, which sets off a cascade of cellular events.[1][3]
Caption: this compound Mechanism of Action.
The inhibition of Complex I by this compound leads to decreased oxygen consumption and ATP production, which in turn activates AMPK and inhibits mTOR signaling, leading to autophagy.[2] Increased mitochondrial ROS production activates mitochondrial ERK, leading to Bax translocation, mitochondrial permeability transition, and the release of pro-apoptotic factors like EndoG.[2][3] this compound has also been shown to inhibit tubulin polymerization, suggesting an additional mechanism of cytotoxicity.[4]
The synthetic lethal interaction with anti-angiogenic agents is depicted below:
Caption: Synthetic Lethality of this compound and Anti-Angiogenic Agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, an anti-angiogenic agent, or the combination of both for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiration and can be measured using extracellular flux analyzers.
-
Cell Seeding: Seed cells in a specialized microplate and allow them to adhere.
-
Drug Injection: Load the instrument's injection ports with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Protocol: Place the cell plate in the analyzer, which measures oxygen concentration in the media over time. The instrument injects the drugs sequentially to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the specific effects of this compound on mitochondrial function.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 OCI-AML2 cells) into the flanks of immunodeficient mice (e.g., SCID mice).[10]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, this compound alone, anti-angiogenic agent alone, and the combination.
-
Drug Administration: Administer drugs according to the specified schedule (e.g., this compound intraperitoneally every other day).[10]
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion and Future Perspectives
The combination of this compound with anti-angiogenic agents represents a promising therapeutic strategy based on the principle of metabolic synthetic lethality. Preclinical data strongly support the synergistic anti-tumor effects of this combination, and early clinical trials have demonstrated its biological activity and a manageable safety profile.[5][8]
Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Further clinical investigations, potentially in earlier lines of treatment and with optimized dosing schedules, are warranted to fully elucidate the therapeutic potential of this compound in combination with anti-angiogenic agents.[5] The development of new formulations of this compound with enhanced biologic activity may further improve patient outcomes.[7]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Pharmacology of this compound, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer analogues ME-143 and this compound exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1b study of the OxPhos inhibitor this compound with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEI Pharma Announces First Patient Dosed in Clinical Study Evaluating this compound Plus Bevacizumab (AVASTIN®) in Patients with Previously Treated Metastatic Colorectal Cancer - BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. asco.org [asco.org]
- 10. researchgate.net [researchgate.net]
Me-344 Demonstrates Efficacy in Preclinical AML Models Resistant to Standard Therapies
For Immediate Release
[City, State] – [Date] – New preclinical data highlight the potential of Me-344, a novel isoflavone (B191592) derivative, in treating Acute Myeloid Leukemia (AML) models that have developed resistance to standard-of-care therapies. The compound exhibits a multi-faceted mechanism of action, targeting key cellular processes essential for the survival and proliferation of leukemic cells. This guide provides a comprehensive comparison of this compound's efficacy against other therapeutic alternatives, supported by experimental data from various preclinical studies.
Executive Summary
Acute Myeloid Leukemia (AML) is a challenging hematologic malignancy characterized by high relapse rates and the development of therapeutic resistance. This compound has emerged as a promising investigational agent, demonstrating significant cytotoxic activity in AML cell lines and patient-derived samples, including those resistant to cytarabine (B982) (AraC), a cornerstone of standard AML chemotherapy.[1][2] this compound's unique mechanism, which involves the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) and tubulin polymerization, offers a potential therapeutic advantage in overcoming established resistance pathways.[1][3] Furthermore, synergistic effects are observed when this compound is combined with the BCL-2 inhibitor venetoclax (B612062), a current standard of care for certain AML patient populations.[1][2]
Comparative Efficacy of this compound in Resistant AML Models
This compound has shown potent anti-leukemic activity both as a monotherapy and in combination, particularly in models of resistant AML.
In Vitro Cytotoxicity
This compound is cytotoxic to a range of AML cell lines with IC50 values in the nanomolar range.[3] Notably, its efficacy extends to cytarabine-resistant (AraC-R) AML cells.[1][2] The combination of this compound with venetoclax demonstrates strong synergy in inducing apoptosis in both AraC-sensitive and AraC-resistant AML cell lines.[1][2]
| Cell Line | Resistance Profile | Treatment | IC50 / EC50 (nM) | Reference |
| Various AML cell lines | Sensitive | This compound | 70-260 | [3] |
| Relapsed/Refractory AML patient samples | Resistant | This compound | 200-300 | [1] |
| Mcl-1 overexpressing and Ara-C resistant AML models | Resistant | This compound + Venetoclax | Synergistic Reduction in Viability | [1][2] |
In Vivo Efficacy
In preclinical xenograft models of human AML, this compound has demonstrated significant anti-tumor activity. In an OCI-AML2 xenograft model, this compound treatment reduced tumor growth by up to 95% compared to the control group, with no observable toxicity.[3] In a more aggressive systemic AML xenograft model using AraC-resistant MV4-11 cells, the combination of this compound with venetoclax significantly prolonged the survival of the mice.[1][2]
| AML Model | Treatment | Key Findings | Reference |
| OCI-AML2 Xenograft | This compound (50, 75, 100 mg/kg) | Up to 95% reduction in tumor growth | [3] |
| MV4-11/AraC-R Xenograft | This compound (200 mpk, i.v.) + Venetoclax (25 mpk) | Reduced circulating leukemia burden and extended survival | [1] |
Mechanism of Action: A Dual Attack on AML Cells
This compound's efficacy stems from its ability to target two critical cellular processes: mitochondrial respiration and cytoskeletal integrity.
Inhibition of Oxidative Phosphorylation (OXPHOS)
This compound disrupts mitochondrial function by inhibiting OXPHOS.[1][2] This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3] This mechanism is particularly relevant in AML, as these cancer cells are often highly dependent on OXPHOS for their energy needs.[1]
Inhibition of Tubulin Polymerization
In addition to its effects on mitochondria, this compound also targets the cytoskeleton by inhibiting tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3] this compound interacts with tubulin near the colchicine-binding site.[3]
Comparison with Other Therapies for Resistant AML
While direct head-to-head preclinical studies are limited, the distinct mechanism of this compound suggests potential advantages and opportunities for combination therapies in resistant AML populations where other targeted agents may be less effective.
-
FLT3 Inhibitors (e.g., Gilteritinib): For patients with FLT3 mutations, FLT3 inhibitors are a standard of care.[4][5][6] Resistance to these agents can occur through various mechanisms. This compound's mechanism is independent of FLT3 signaling, suggesting it could be effective in FLT3-inhibitor-resistant AML or used in combination to prevent or overcome resistance.
-
IDH Inhibitors (e.g., Ivosidenib, Enasidenib): In AML with IDH1 or IDH2 mutations, IDH inhibitors have shown clinical benefit.[7][8] Similar to the case with FLT3 inhibitors, this compound's mechanism is not dependent on the IDH pathway, indicating its potential utility in IDH-inhibitor-resistant disease or as a combination partner.
-
Venetoclax: Resistance to venetoclax is often associated with the upregulation of other anti-apoptotic proteins like Mcl-1.[1] The synergistic effect of this compound with venetoclax, even in resistant models, suggests that this compound may help to overcome this resistance by providing a multi-pronged attack on the leukemic cells.[1][2]
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Culture: AML cell lines (e.g., OCI-AML2, MV4-11, and their AraC-resistant counterparts) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, venetoclax, or their combination for 24 to 72 hours.
-
Viability Assessment (MTS Assay): Cell viability is measured using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay according to the manufacturer's instructions. Absorbance is read at 490 nm.
-
Apoptosis Assessment (Annexin V/PI Staining): Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Cells are washed with PBS, resuspended in Annexin V binding buffer, and incubated with Annexin V-FITC and PI before analysis.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin is mixed with a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) in a 96-well plate.
-
Inhibitor Addition: Varying concentrations of this compound or a vehicle control are added to the wells.
-
Initiation of Polymerization: The reaction is initiated by the addition of GTP and warming the plate to 37°C.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader. The IC50 value is determined by plotting the rate of polymerization against the log concentration of this compound.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG) are used.
-
Tumor Implantation: Human AML cells (e.g., OCI-AML2 or MV4-11) are injected subcutaneously or intravenously into the mice.
-
Treatment Regimen: Once tumors are established or leukemia is detectable, mice are treated with this compound (administered intraperitoneally or intravenously), venetoclax (oral gavage), or the combination, along with a vehicle control group.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers for subcutaneous models. For systemic models, leukemia burden is monitored by flow cytometry of peripheral blood or bioluminescence imaging. Survival is a key endpoint.
Conclusion
This compound demonstrates significant preclinical efficacy in AML models, particularly those resistant to standard therapies. Its dual mechanism of action, targeting both mitochondrial function and cytoskeletal integrity, provides a strong rationale for its continued development. The synergistic activity with venetoclax further highlights its potential as a valuable component of combination therapies for difficult-to-treat AML. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with resistant or relapsed AML.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel isoflavone, this compound, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH Inhibitors in AML-Promise and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Me-344
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Me-344, an investigational cytotoxic agent. Given the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on the known properties of this compound and established protocols for handling potent cytotoxic compounds. Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental contamination.
Immediate Safety and Hazard Information
This compound is a second-generation isoflavone (B191592) and an inhibitor of mitochondrial oxidative phosphorylation, exhibiting antineoplastic properties. As a cytotoxic compound, it should be handled with extreme caution. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Emergency Contact Information: In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling cytotoxic drugs, the following PPE is mandatory when working with this compound in any form (powder or solution).
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated gloves | Double gloving is required. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if contaminated or every 30-60 minutes during extended handling. |
| Body Protection | Disposable, solid-front, back-closure gown | Made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be elastic or knit. |
| Respiratory Protection | NIOSH-approved respirator | An N95 respirator is recommended for handling the powder form. For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosols. |
Operational Plan: Handling and Preparation of this compound
All handling of this compound, including weighing, reconstitution, and dilution, must be performed in a designated containment area to minimize exposure.
Designated Handling Area:
-
A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) is required.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad.
Step-by-Step Handling Procedure:
-
Preparation: Assemble all necessary materials (this compound, solvents, vials, pipettes, waste containers) inside the BSC or CVE before beginning work.
-
Weighing (if handling powder):
-
Tare a tared weigh boat or paper inside the BSC.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Close the primary container immediately.
-
-
Reconstitution and Dilution:
-
This compound is soluble in DMSO and ethanol (B145695), but insoluble in water[1].
-
Slowly add the appropriate solvent to the vial containing the this compound powder.
-
Gently swirl or vortex to dissolve. Avoid vigorous shaking to minimize aerosol generation.
-
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard warning.
-
Decontamination: After handling, decontaminate all surfaces within the BSC or CVE with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface deactivating agent). All disposable materials used during the procedure should be disposed of as cytotoxic waste.
Storage Plan
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Powder | -20°C | Store in a dry, dark, and tightly sealed container. | Up to 3 years[1] |
| In Solvent | -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | Up to 1 year[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Disposal Plan
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps."
-
Solid Waste: Contaminated gloves, gowns, bench pads, and other disposable labware should be placed in a thick, leak-proof plastic bag or a rigid container clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a compatible, leak-proof, and clearly labeled container. Do not dispose of this compound solutions down the drain.
Final Disposal:
-
All cytotoxic waste must be disposed of through your institution's hazardous waste program.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed waste management facility.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
